Dipropyldiphosphonic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[hydroxy(propyl)phosphoryl]oxy-propylphosphinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O5P2/c1-3-5-12(7,8)11-13(9,10)6-4-2/h3-6H2,1-2H3,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGBGMIBJMKFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP(=O)(O)OP(=O)(CCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O5P2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30992404 | |
| Record name | Dipropyldiphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30992404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71760-04-8 | |
| Record name | P,P′-Dipropyldiphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71760-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropyldiphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071760048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropyldiphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30992404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyldiphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.061 | |
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Foundational & Exploratory
The Core Mechanism of Dipropyldiphosphonic Acid in Metal Chelation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipropyldiphosphonic acid, a member of the diphosphonate family, exhibits significant potential as a metal-chelating agent. This technical guide delineates the fundamental principles governing its mechanism of action in sequestering metal ions. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related phosphonic and diphosphonic acids to provide a comprehensive understanding of its expected behavior. The guide covers the coordination chemistry, thermodynamic principles, and key experimental methodologies used to characterize these interactions, including potentiometric titrations, nuclear magnetic resonance spectroscopy, and isothermal titration calorimetry. Furthermore, it provides illustrative quantitative data from analogous compounds and detailed, generalized experimental protocols to aid in the design of future studies.
Introduction to this compound and Metal Chelation
This compound (DPDPA), with the chemical formula C₆H₁₆O₅P₂, is an organophosphorus compound characterized by two phosphonic acid moieties.[1][2][3] These phosphonic acid groups are the key to its chelating ability, as they can coordinate with metal ions through their oxygen atoms.[1] The formation of stable complexes with various metal ions makes DPDPA and its analogs valuable in diverse applications, from industrial water treatment to therapeutic interventions.[1] Diphosphonic acids are known to play a role in biological systems, including influencing bone mineralization, which underscores their potential in drug development.[1]
The chelation process involves the formation of multiple coordinate bonds between the diphosphonic acid ligand and a central metal ion, resulting in a stable, cyclic complex known as a chelate. The stability of these chelates is crucial for their efficacy in applications such as heavy metal detoxification or the targeted delivery of metal-based therapeutics.
Mechanism of Metal Chelation
The primary mechanism of metal chelation by this compound involves the donation of lone pairs of electrons from the oxygen atoms of the two phosphonate groups to the vacant orbitals of a metal ion. This forms strong coordinate covalent bonds. The bidentate or potentially polydentate nature of the diphosphonate ligand leads to the formation of a stable ring structure with the metal ion, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the complex.
Coordination Chemistry
The phosphonate group (PO₃H₂) can exist in various protonation states depending on the pH of the solution. At physiological pH, it is typically deprotonated, carrying a negative charge that facilitates electrostatic attraction with positively charged metal ions. The coordination can be monodentate (one phosphonate group binding to the metal) or bidentate (both phosphonate groups binding to the same metal ion). The propyl chains in this compound enhance its lipophilicity, which can influence its solubility and transport properties in biological systems.
The coordination modes of phosphonate moieties with a metal cation can vary, including monodentate, bidentate bridging, and bidentate chelation.
Quantitative Data on Metal Chelation by Analogous Diphosphonates
| Metal Ion | Log β (ML) | Log β (MHL) | Log β (MH₂L) | Method | Reference |
| Cd(II) | 11.85 (± 0.08) | 17.15 (± 0.06) | 20.84 (± 0.05) | DCTAST | [1] |
| Pb(II) | 14.12 (± 0.04) | 18.57 (± 0.03) | 21.84 (± 0.03) | DCTAST | [1] |
| Zn(II) | 13.56 (± 0.03) | 18.27 (± 0.02) | 21.82 (± 0.02) | DCTAST | [1] |
| Note: β values represent the overall stability constants for the formation of the respective complex species (M = metal, L = ligand, H = proton). Data is for APD at 25 °C and ionic strength μ = 0.15 M NaCl. |
Experimental Protocols
Synthesis of this compound (General Protocol)
The synthesis of phosphonates is commonly achieved through the Michaelis-Arbuzov reaction.[4][5][6][7][8] A generalized protocol for the synthesis of a diphosphonate ester, which can then be hydrolyzed to the corresponding acid, is as follows:
Materials:
-
Trialkyl phosphite (e.g., triethyl phosphite)
-
A suitable dipropyl-containing dialkyl halide
-
Inert solvent (e.g., toluene)
-
Concentrated hydrochloric acid (for hydrolysis)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the dialkyl halide in the inert solvent.
-
Slowly add the trialkyl phosphite to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude phosphonate ester is then hydrolyzed by refluxing with concentrated hydrochloric acid.
-
The final product, this compound, can be purified by recrystallization.
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a standard method for determining the protonation constants of a ligand and the stability constants of its metal complexes.[9][10][11]
Materials:
-
This compound solution of known concentration
-
Metal salt solution (e.g., metal nitrate or chloride) of known concentration
-
Standardized strong acid (e.g., HCl) and strong base (e.g., NaOH) solutions
-
Inert salt solution to maintain constant ionic strength (e.g., KCl or NaNO₃)
-
Calibrated pH electrode and potentiometer
-
Thermostated titration vessel
Procedure:
-
Ligand Protonation Constants: Titrate a solution of this compound and a strong acid with a standardized strong base. Record the pH as a function of the volume of base added.
-
Metal-Ligand Stability Constants: Titrate a solution containing this compound, the metal salt, and a strong acid with the standardized strong base.
-
Data Analysis: The titration data is analyzed using a suitable computer program (e.g., HYPERQUAD) to refine the protonation and stability constants by fitting the experimental data to a chemical equilibrium model.
Characterization of Metal Complexes by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for characterizing the formation and structure of phosphonate-metal complexes in solution.[3][12][13][14]
Materials:
-
This compound
-
Metal salt
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer
Procedure:
-
Prepare a series of NMR samples with a constant concentration of this compound and varying concentrations of the metal salt.
-
Acquire ³¹P NMR spectra for each sample.
-
Monitor the changes in the chemical shift of the phosphorus signal upon addition of the metal ion. The magnitude of the chemical shift change can provide information about the binding event and the stoichiometry of the complex.
-
Two-dimensional NMR experiments (e.g., ¹H-³¹P HMBC) can provide further structural information about the coordination environment.
Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[15][16][17][18][19]
Materials:
-
This compound solution
-
Metal salt solution
-
Buffer solution
-
Isothermal titration calorimeter
Procedure:
-
Place the this compound solution in the sample cell of the calorimeter.
-
Fill the injection syringe with the metal salt solution.
-
Perform a series of injections of the metal solution into the ligand solution while monitoring the heat change.
-
The resulting data is fitted to a binding model to extract the thermodynamic parameters of the chelation reaction.
Computational Modeling
Density Functional Theory (DFT) is a valuable computational tool for predicting the structures and properties of metal-phosphonate complexes.[2][20][21][22] DFT calculations can be used to:
-
Optimize the geometry of the this compound-metal complex.
-
Calculate vibrational frequencies, which can be compared with experimental IR or Raman spectra.
-
Predict NMR chemical shifts to aid in the interpretation of experimental spectra.
-
Determine the binding energies of the metal-ligand interaction.
Conclusion
This compound is a promising metal chelator with a mechanism of action rooted in the strong coordinating ability of its phosphonate groups. While direct experimental data for this specific compound is sparse, a comprehensive understanding of its metal chelation properties can be extrapolated from studies on analogous diphosphonic acids. The experimental and computational methods outlined in this guide provide a robust framework for the detailed characterization of this compound-metal complexes. Such studies are essential for advancing its application in various scientific and therapeutic fields. Future research should focus on obtaining specific quantitative data for this compound with a range of metal ions to fully elucidate its potential.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. scholars.unh.edu [scholars.unh.edu]
- 5. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]
- 6. Arbuzov Reaction [organic-chemistry.org]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. cost-nectar.eu [cost-nectar.eu]
- 11. hakon-art.com [hakon-art.com]
- 12. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 13. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 17. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. diposit.ub.edu [diposit.ub.edu]
- 19. Conditions for calibration of an isothermal titration calorimeter using chemical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. DFT Calculations Support the Additive Nature of Ligand Contributions to the pKa of Iron Hydride Phosphine Carbonyl Complexes [utoronto.scholaris.ca]
- 22. Recent application of calculations of metal complexes based on density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to Propanephosphonic Acid Anhydride (T3P®) for Researchers and Drug Development Professionals
Nomenclature Clarification: This guide focuses on Propanephosphonic Acid Anhydride, commonly known by its trade name T3P®. While the initial topic mentioned "Dipropyldiphosphonic acid," extensive research indicates that T3P® is the significantly more relevant and widely utilized compound in research and industrial applications, particularly within the pharmaceutical sector. The IUPAC name for this compound is [hydroxy(propyl)phosphoryl]oxy-propylphosphinic acid. In contrast, T3P® is the cyclic trimer of propanephosphonic acid.
Introduction to Propanephosphonic Acid Anhydride (T3P®)
Propanephosphonic acid anhydride (T3P®) is a versatile and highly efficient coupling reagent and water scavenger used extensively in organic synthesis.[1] It has gained significant traction in the pharmaceutical industry as a "green" alternative to traditional coupling agents due to its high reactivity, mild reaction conditions, low toxicity, and the formation of water-soluble byproducts that simplify purification processes.[2] T3P® is particularly valued for its ability to facilitate amide bond formation with low epimerization rates, making it an ideal choice for the synthesis of peptides and complex, chirally sensitive drug molecules.[3]
IUPAC Name and Synonyms
-
IUPAC Name: 2,4,6-Tripropyl-1,3,5,2λ⁵,4λ⁵,6λ⁵-trioxatriphosphinane-2,4,6-trione[4]
-
Synonyms:
Physicochemical and Spectroscopic Data
T3P® is commercially available as a 50% solution in various organic solvents such as ethyl acetate, dimethylformamide (DMF), or 2-methyltetrahydrofuran (2-MeTHF).[5] The properties of the solution are therefore influenced by the solvent.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₁O₆P₃ | [4] |
| Molecular Weight | 318.18 g/mol | [4][5] |
| CAS Number | 68957-94-8 | [4][5] |
| Appearance | Clear yellow to brownish solution | [6] |
| Density (50% in Ethyl Acetate) | 1.08 g/cm³ at 20 °C | |
| Boiling Point (of Ethyl Acetate) | 77 °C / 1013 hPa | |
| Flash Point (of Ethyl Acetate) | -4 °C | |
| Vapor Pressure (50% in Ethyl Acetate) | 97 hPa at 20 °C | |
| Storage Temperature | 2-8°C | [7] |
| Solubility | Miscible with dioxane, tetrahydrofuran, dimethylformamide, and other polar aprotic organic solvents. | [6] |
Applications in Drug Development and Organic Synthesis
T3P® is a powerful reagent with a broad range of applications, primarily centered around its function as a carboxylic acid activator and a dehydrating agent.[8]
-
Amide Bond Formation and Peptide Synthesis: This is the most prominent application of T3P®. It is used in both solution-phase and solid-phase peptide synthesis (SPPS).[2][9] Its key advantages include high yields, minimal racemization of chiral centers, and simple workup procedures.[3]
-
Esterification: T3P® can also be employed in the formation of esters from carboxylic acids and alcohols.[3]
-
Synthesis of Heterocycles: It serves as a reagent in the synthesis of various heterocyclic compounds.[1]
-
Dehydration Reactions: T3P® is an effective water scavenger, driving reactions such as the conversion of amides and aldoximes to nitriles, and the formation of alkenes from alcohols.[8][10]
-
Oxidation of Alcohols: It can be used in Swern-type oxidations to convert alcohols to aldehydes and ketones.[10]
-
Rearrangement Reactions: T3P® can promote reactions like the Lossen and Beckmann rearrangements.[3]
Experimental Protocols
General Protocol for Amide Bond Formation
This protocol outlines a general procedure for the synthesis of an amide from a carboxylic acid and an amine using T3P®.
Materials:
-
Carboxylic acid
-
Amine
-
T3P® (50% solution in a suitable solvent like ethyl acetate or 2-MeTHF)
-
A non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine)
-
Anhydrous organic solvent (e.g., ethyl acetate, dichloromethane (DCM), or 2-MeTHF)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in the chosen anhydrous solvent.
-
Add the base (2.0-3.0 equivalents) to the reaction mixture and stir until all components are dissolved.
-
Cool the reaction mixture to the desired temperature, typically between 0 °C and room temperature.
-
Slowly add the T3P® solution (1.1-1.5 equivalents) to the stirred reaction mixture over a period of 15-30 minutes. An exotherm may be observed.
-
Allow the reaction to stir at the chosen temperature for 1-16 hours, monitoring the progress by a suitable analytical technique (e.g., TLC, LC-MS, or HPLC).
-
Upon completion, the reaction is typically quenched by the addition of water or an aqueous basic solution (e.g., saturated sodium bicarbonate).
-
The aqueous layer is separated, and the organic layer is washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated sodium bicarbonate), and brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide product.
-
The crude product can be further purified by techniques such as recrystallization or column chromatography if necessary.
Protocol for Solid-Phase Peptide Synthesis (SPPS) using T3P®
The use of T3P® in SPPS is a more recent development that offers a greener alternative to traditional coupling reagents.[2]
Materials:
-
Fmoc-protected amino acid
-
Resin with a suitable linker and a free amino group
-
T3P® (50% solution in a solvent compatible with SPPS, such as 2-MeTHF or DMF)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (e.g., DMF, DCM)
Procedure (for one coupling cycle):
-
Resin Swelling: Swell the resin in the appropriate solvent (e.g., DMF) in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with the deprotection solution to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with T3P® (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in a suitable solvent.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail appropriate for the resin and the peptide sequence.
Reaction Mechanism and Workflow Diagrams
Amide Bond Formation Mechanism with T3P®
The mechanism of amide bond formation using T3P® involves the activation of the carboxylic acid to form a mixed anhydride intermediate, which is then susceptible to nucleophilic attack by the amine.[11][12]
Caption: Mechanism of T3P®-mediated amide bond formation.
Experimental Workflow for a Typical Amide Synthesis
This diagram illustrates the logical flow of a standard laboratory procedure for synthesizing an amide using T3P®.
Caption: A typical experimental workflow for amide synthesis using T3P®.
Conclusion
Propanephosphonic acid anhydride (T3P®) has established itself as a premier coupling reagent in modern organic synthesis, offering significant advantages in efficiency, safety, and environmental impact. For researchers, scientists, and drug development professionals, T3P® provides a reliable and scalable method for the construction of amide bonds, a critical linkage in a vast array of pharmaceuticals. Its ability to minimize epimerization while ensuring high yields makes it an invaluable tool in the synthesis of complex and stereochemically rich molecules. The straightforward workup, owing to the water solubility of its byproducts, further enhances its appeal for both laboratory-scale research and large-scale manufacturing. As the pharmaceutical industry continues to embrace greener and more efficient synthetic methodologies, the prominence of T3P® is set to grow.
References
- 1. researchgate.net [researchgate.net]
- 2. curiaglobal.com [curiaglobal.com]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. Propanephosphonic acid anhydride - Wikipedia [en.wikipedia.org]
- 5. Propylphosphonic Anhydride (T3P) [commonorganicchemistry.com]
- 6. 68957-94-8 CAS MSDS (Propylphosphonic anhydride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Propanephosphonic acid anhydride | 843942 [merckmillipore.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 11. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 12. Stereochemical Aspects of T3P Amidations - Lookchem [lookchem.com]
Dipropyldiphosphonic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dipropyldiphosphonic acid, including its physicochemical properties. Due to the limited publicly available information on the specific biological activities and experimental protocols for this compound, this guide also presents generalized methodologies for the synthesis and purification of related phosphonic acids and details the well-established signaling pathways of bisphosphonates, a structurally related class of compounds with significant therapeutic applications.
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 71760-04-8 | [1][2] |
| Molecular Formula | C6H16O5P2 | [1][2] |
| Molecular Weight | 230.14 g/mol | [1][2] |
Experimental Protocols: Synthesis and Purification
General Synthesis Workflow
The synthesis of diphosphonic acids often involves the reaction of appropriate phosphonic acid precursors followed by hydrolysis. A generalized workflow is depicted in the diagram below.
Purification Methodologies
The purification of phosphonic acids can be challenging due to their often sticky and hygroscopic nature. Common techniques include:
-
Chromatography : Strong anion-exchange chromatography is a viable method for the purification of phosphonic acids. Elution with a gradient of formic acid in water can be effective.
-
Crystallization : Crystallization can be attempted from various solvent systems, such as acetone/water or acetonitrile/water. The formation of salts, for instance with cyclohexylamine or dicyclohexylamine, can improve the crystalline properties of the product.
Biological Activity and Signaling Pathways
Specific biological activities and signaling pathways for this compound have not been extensively characterized in publicly accessible literature. However, the broader class of bisphosphonates, which are also diphosphonic acid analogues, are well-studied for their effects on bone metabolism. The mechanism of action for nitrogen-containing bisphosphonates is particularly well-understood and serves as a relevant example for researchers in this field.
The Mevalonate Pathway: A Target for Nitrogen-Containing Bisphosphonates
Nitrogen-containing bisphosphonates (N-BPs), such as zoledronic acid and alendronate, are potent inhibitors of bone resorption.[2] Their primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3][4] This pathway is crucial for the production of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[2]
The inhibition of FPPS by N-BPs prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2] These molecules are necessary for the prenylation of small GTPases. The disruption of this process in osteoclasts, the cells responsible for bone resorption, leads to cytoskeletal abnormalities, loss of the ruffled border, and ultimately, apoptosis.[5] This targeted induction of osteoclast apoptosis is the basis for the therapeutic efficacy of N-BPs in treating osteoporosis and other bone disorders.[5]
The signaling cascade is illustrated in the diagram below.
References
Unraveling the Solubility of Dipropyldiphosphonic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dipropyldiphosphonic acid, a member of the organophosphorus compound family, holds potential for various applications, including in drug development and materials science. A critical parameter for its handling, formulation, and application is its solubility in organic solvents. This technical guide provides an in-depth overview of the expected solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and presents available data for structurally related compounds to inform initial solvent selection.
Core Concepts in Solubility of Phosphonic Acids
Phosphonic acids are characterized by the presence of a C-P(=O)(OH)₂ functional group. The two hydroxyl groups can engage in hydrogen bonding, making them generally more soluble in polar solvents. The polarity and hydrogen-bonding capacity of the solvent play a crucial role in dissolving these compounds. Acidic media can reduce the water solubility of phosphonic acids[1]. For purification, polar solvents such as acetonitrile, methanol, and acetone are often employed for recrystallization[1].
The overall solubility of a specific phosphonic acid, such as this compound, is influenced by the nature of the organic substituent. The two propyl groups in this compound contribute to its nonpolar character, which may enhance its solubility in less polar organic solvents compared to phosphonic acids with smaller alkyl or more polar substituents.
Experimental Protocol for Solubility Determination
A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following outlines a common method for determining the solubility of a compound like this compound in various organic solvents.
Methodology: Isothermal Shake-Flask Method
-
Preparation of Saturated Solutions:
-
An excess amount of this compound is added to a series of vials, each containing a known volume of a specific organic solvent.
-
The vials are sealed to prevent solvent evaporation.
-
The mixtures are agitated in a constant temperature shaker bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.
-
-
Phase Separation:
-
After equilibration, the vials are allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
If necessary, centrifugation can be used to achieve a clear separation of the solid and liquid phases.
-
-
Sample Analysis:
-
A known aliquot of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
-
The aliquot is then diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
The concentration of this compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) or a titration method if the compound has acidic properties.
-
-
Data Calculation:
-
The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units such as mg/mL, g/L, or mol/L.
-
The following diagram illustrates the general workflow for this experimental protocol.
Solubility Data of a Structurally Related Compound
| Solvent | Solubility of Propylphosphonic Acid (mg/mL) |
| Ethanol | ~30 |
| Dimethyl Sulfoxide (DMSO) | ~2 |
| Dimethylformamide (DMF) | ~5 |
Data for propylphosphonic acid, not this compound.[2]
Propylphosphonic acid is also sparingly soluble in aqueous buffers.[2] For enhanced solubility in aqueous buffers, it is recommended to first dissolve it in ethanol and then dilute with the aqueous buffer of choice.[2]
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its practical application. Based on the general principles of phosphonic acid chemistry, it is expected to be soluble in polar organic solvents, with its dual propyl groups potentially conferring some solubility in less polar environments as well. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in a range of solvents. The solubility data for propylphosphonic acid can serve as a preliminary guide for solvent screening. Further experimental investigation is necessary to establish a comprehensive solubility profile for this compound.
References
Unraveling the Thermal Behavior of Dipropyldiphosphonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of dipropyldiphosphonic acid. Due to a lack of direct studies on this specific molecule, this guide synthesizes findings from analogous phosphonic acids and organophosphorus compounds to infer its likely thermal properties and degradation pathways. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into potential experimental approaches and expected outcomes.
Introduction
This compound is a member of the diphosphonic acid family, a class of compounds with strong chelating properties and applications in various fields, including as bone resorption inhibitors and in materials science. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and ultimately their performance in final applications. Understanding the thermal decomposition profile, including onset temperatures and degradation products, is essential for ensuring product quality, safety, and efficacy.
This guide reviews the thermal analysis techniques and decomposition mechanisms reported for structurally related phosphonic acids, such as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), aminotrimethylene phosphonic acid (ATMP), and diisopropyl methylphosphonate (DIMP), to provide a predictive framework for the thermal behavior of this compound.
Inferred Thermal Stability and Decomposition
Based on studies of analogous compounds, the thermal decomposition of this compound is likely a multi-stage process. The initiation of decomposition for phosphonic acids typically involves dehydration, followed by the cleavage of C-P and P-O-P bonds at higher temperatures.
Predicted Decomposition Pathway
The decomposition of this compound is hypothesized to proceed through the following stages:
-
Intramolecular Dehydration: Initial heating is expected to cause the removal of water molecules, leading to the formation of an anhydride.
-
C-P and P-O-P Bond Scission: At elevated temperatures, the carbon-phosphorus and phosphorus-oxygen-phosphorus bonds are likely to break.
-
Formation of Volatile Products: This bond scission would result in the formation of smaller, volatile molecules. Based on the pyrolysis of DIMP, potential products could include propylene and propylphosphonic acid.[1] Further decomposition could lead to the formation of phosphorus oxides and various organic fragments.
The following diagram illustrates a plausible decomposition pathway for this compound, inferred from the behavior of similar organophosphorus compounds.
Caption: Inferred decomposition pathway of this compound.
Recommended Experimental Protocols
To definitively determine the thermal stability and decomposition of this compound, a combination of thermoanalytical and spectroscopic techniques is recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the onset temperature of decomposition and the number of decomposition stages.
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, typically in the range of 5-20 °C/min, is applied.[2]
-
Temperature Range: From ambient temperature to a temperature at which the sample is fully decomposed (e.g., 25 °C to 900 °C).[2]
-
Atmosphere: An inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) is used to prevent oxidative decomposition.[2]
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the temperatures of mass loss events.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.
-
Apparatus: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, consistent with the TGA experiment, is used.
-
Temperature Range: Similar to the TGA range.
-
Atmosphere: An inert atmosphere is maintained.
-
-
Data Analysis: The DSC thermogram reveals endothermic (melting, decomposition) and exothermic (crystallization, some decompositions) peaks, providing information on the energetics of the thermal events.
Evolved Gas Analysis (EGA)
To identify the gaseous products evolved during decomposition, the thermoanalytical instrument can be coupled to a spectrometer, such as a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).
-
TGA-FTIR/MS: The gas stream from the TGA furnace is directed into the FTIR gas cell or the MS inlet.
-
Data Acquisition: FTIR or mass spectra are continuously recorded as a function of temperature.
-
Data Analysis: The spectra are analyzed to identify the chemical composition of the evolved gases at different stages of decomposition.
The following diagram outlines a recommended experimental workflow for characterizing the thermal stability of this compound.
Caption: Experimental workflow for thermal analysis.
Quantitative Data from Analogous Compounds
While specific quantitative data for this compound is unavailable, the following tables summarize thermal decomposition data for related phosphonic acids to provide a comparative reference.
Table 1: Thermal Decomposition Data for HEDP and ATMP
| Compound | Decomposition Stage | Temperature Range (°C) | Major Decomposition Products | Reference |
| HEDP | Dehydration (crystal water) | ~80 | H₂O | [3] |
| Dehydration (intramolecular) | ~180 | H₂O | [3] | |
| C-P Bond Cleavage | ~210 | Acetic acid, H₂O | [3] | |
| Further Decomposition | >500 | Phosphorus compounds, Acetaldehyde | [3] | |
| ATMP | Onset of Decomposition | ~500 | - | [3] |
Table 2: Pyrolysis Data for Diisopropyl Methylphosphonate (DIMP)
| Temperature Range (K) | Residence Time (ms) | Major Decomposition Products | Reference |
| 700 - 800 | 15 - 90 | Propylene, Isopropanol, Isopropyl methylphosphonate (IMP), Methylphosphonic acid (MPA) | [1] |
Conclusion
The thermal stability and decomposition of this compound remain to be experimentally determined. However, by examining the behavior of structurally similar compounds, a predictive framework can be established. It is anticipated that the decomposition will proceed via dehydration followed by C-P and P-O-P bond scission, yielding volatile organic and phosphorus-containing products.
For a definitive understanding, a systematic study employing TGA, DSC, and EGA techniques is essential. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute such investigations. This knowledge is critical for the successful application of this compound in research, drug development, and other advanced material applications.
References
Commercial Suppliers and Technical Guide for High-Purity Dipropyldiphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of commercial suppliers of high-purity Dipropyldiphosphonic acid (CAS No. 71760-04-8), along with relevant technical data for its application in research and drug development. Due to the limited availability of detailed public information, this guide also includes general methodologies for the analysis of related phosphonic acids and an overview of the role of bisphosphonates in cellular signaling, which may serve as a proxy for understanding the potential mechanisms of action of this compound.
Commercial Suppliers
Identifying commercial suppliers for high-purity this compound can be challenging. The following table summarizes the publicly available information on potential suppliers. Researchers are advised to contact these companies directly to obtain detailed specifications, certificates of analysis, and availability.
| Supplier Name | Location | Contact Information | Purity | Notes |
| A2B Chem | San Diego, CA, USA | Not publicly listed | 95%[1] | Listed as P,P′-Dipropyldiphosphonic acid.[1] |
| ShenZhen Trendseen Biological Technology Co.,Ltd. | Shenzhen, China | --INVALID-LINK-- | Not specified | Listed as a supplier on several chemical directories.[2] |
| SUZHOU SENFEIDA CHEMICAL CO.,LTD | Suzhou, China | --INVALID-LINK-- | Not specified | Listed as a supplier on several chemical directories.[2] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H16O5P2 | PubChem |
| Molecular Weight | 230.14 g/mol | PubChem[3] |
| CAS Number | 71760-04-8 | PubChem[3] |
| Predicted Boiling Point | 361.6±25.0 °C | ChemicalBook[2] |
| Predicted Density | 1.298±0.06 g/cm3 | ChemicalBook[2] |
| Predicted pKa | 1.67±0.10 | ChemicalBook[2] |
Experimental Protocols: General Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of organophosphorus compounds.
-
¹H NMR: Provides information on the proton environment in the molecule, allowing for the identification of the propyl chains and their proximity to the phosphorus atoms.
-
³¹P NMR: Directly observes the phosphorus nuclei, providing information on their chemical environment and the presence of phosphorus-containing impurities. The chemical shift will be characteristic of the diphosphonic acid structure.
-
¹³C NMR: Complements ¹H NMR in confirming the carbon skeleton of the molecule.
General Protocol Outline:
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Data Acquisition: Acquire ¹H, ³¹P, and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis: Integrate the signals to determine the relative ratios of different proton, phosphorus, and carbon environments. Compare the observed chemical shifts with predicted values or reference spectra if available. Purity can be estimated by comparing the integral of the main compound's signals to those of any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, quantification, and purity analysis of non-volatile compounds like this compound.
General Protocol Outline:
-
Column Selection: A reverse-phase C18 column or a mixed-mode column with anion-exchange and HILIC capabilities would be suitable for retaining and separating polar, acidic compounds.[4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase will be critical for achieving good peak shape and retention.[4][5][6]
-
Detection: UV detection may be possible if the molecule possesses a chromophore. If not, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be used for detection.[4]
-
Quantification: A calibration curve can be constructed using standards of known concentration to quantify the amount of this compound in a sample. Purity is determined by the relative area of the main peak compared to any impurity peaks.
Potential Role in Signaling Pathways: Insights from Bisphosphonates
This compound belongs to the broader class of diphosphonates. While specific signaling pathway involvement for this particular molecule is not documented, the well-studied class of bisphosphonates offers valuable insights into potential mechanisms of action. Bisphosphonates are known to be potent inhibitors of osteoclast-mediated bone resorption and are widely used in the treatment of osteoporosis and other bone-related diseases.[7][8]
The primary mechanism of action for nitrogen-containing bisphosphonates is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[8] This inhibition prevents the prenylation of small GTPases, which are essential for the function and survival of osteoclasts.[8]
Non-nitrogen containing bisphosphonates are metabolized in cells to form non-hydrolyzable ATP analogs.[8] These analogs can interfere with mitochondrial function and induce apoptosis in osteoclasts.[8]
Some studies also suggest that bisphosphonates can influence cell signaling pathways by:
-
Inhibiting certain tyrosine kinases. [9]
-
Activating nucleotide receptor signaling, leading to the activation of ERKs and increased proliferation of osteoblast-like cells.[10]
-
Interfering with the formation of osteoclasts and altering the signaling between osteoclasts and osteoblasts.[7]
The following diagram illustrates a simplified overview of the bisphosphonate mechanism of action, which may provide a conceptual framework for investigating this compound.
Caption: Simplified overview of bisphosphonate mechanisms of action.
Logical Workflow for Supplier and Compound Evaluation
For researchers and drug development professionals, a systematic approach to evaluating and sourcing this compound is crucial. The following workflow outlines the key steps.
Caption: A logical workflow for evaluating and qualifying suppliers of this compound.
Conclusion and Future Outlook
This technical guide provides a summary of the currently available information on commercial suppliers of high-purity this compound and outlines general methodologies for its analysis. The limited public data underscores the need for direct engagement with suppliers to obtain detailed product specifications. The insights from the well-studied class of bisphosphonates offer a valuable starting point for investigating the potential biological activities of this compound. As research into novel phosphonates for therapeutic applications continues, it is anticipated that more suppliers will emerge and a greater depth of technical information will become available. Researchers are encouraged to contribute to the public domain by publishing detailed characterization and application data for this compound.
References
- 1. a2bchem.com [a2bchem.com]
- 2. This compound | 71760-04-8 [chemicalbook.com]
- 3. This compound | C6H16O5P2 | CID 11746426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Phosphorous and Phosphoric Acids | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. ClinPGx [clinpgx.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bisphosphonates activate nucleotide receptors signaling and induce the expression of Hsp90 in osteoblast-like cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Fundamental Guide to Diphosphonic Acid Derivatives: From Core Principles to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphosphonic acid derivatives, particularly the class known as bisphosphonates, are organophosphorus compounds characterized by two phosphonate (PO(OH)₂) groups attached to the same carbon atom, forming a P-C-P backbone. This structure is analogous to the endogenous pyrophosphate (P-O-P) moiety but exhibits significantly greater resistance to enzymatic hydrolysis. This inherent stability, coupled with a high affinity for calcium ions, has made these compounds invaluable in various medical and industrial applications. In the realm of drug development, they are most recognized for their profound effects on bone metabolism, forming the cornerstone of treatment for a range of skeletal disorders. This technical guide provides an in-depth exploration of the fundamental research on diphosphonic acid derivatives, encompassing their mechanism of action, synthesis, analytical techniques, and key quantitative data to support further research and development.
Mechanism of Action: Targeting Bone Resorption
The primary therapeutic application of diphosphonic acid derivatives, specifically bisphosphonates, is the inhibition of bone resorption.[1] This is achieved through their selective uptake by osteoclasts, the cells responsible for bone breakdown. There are two main classes of bisphosphonates, distinguished by the presence or absence of a nitrogen atom in their side chain, which dictates their molecular mechanism of action.[1]
Nitrogen-Containing Bisphosphonates (N-BPs): This more potent class of bisphosphonates, which includes widely used drugs like alendronate, risedronate, ibandronate, and zoledronic acid, acts by inhibiting farnesyl pyrophosphate synthase (FPPS).[1] FPPS is a key enzyme in the mevalonate pathway, which is crucial for the production of isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins (e.g., Ras, Rho, Rac) that are vital for osteoclast function, survival, and cytoskeletal organization. By inhibiting FPPS, N-BPs disrupt these critical cellular processes, leading to osteoclast inactivation and apoptosis.[1]
Non-Nitrogen-Containing Bisphosphonates: This earlier generation of bisphosphonates, such as etidronate and clodronate, have a different mechanism. They are metabolized within osteoclasts into cytotoxic ATP analogues. These non-hydrolyzable analogues accumulate and interfere with ATP-dependent cellular processes, ultimately inducing osteoclast apoptosis.
The following diagram illustrates the inhibition of the mevalonate pathway by nitrogen-containing bisphosphonates.
Quantitative Data on Diphosphonic Acid Derivatives
The efficacy of diphosphonic acid derivatives can be quantified through various parameters, including their inhibitory concentration on target enzymes, binding affinity to bone mineral, and pharmacokinetic properties.
Table 1: Comparative IC₅₀ Values of Nitrogen-Containing Bisphosphonates against Human Farnesyl Pyrophosphate Synthase (FPPS)
| Bisphosphonate | IC₅₀ (nM) | Reference |
| Zoledronic Acid | 3 | [2] |
| Risedronate | 10 | |
| Ibandronate | 20 | |
| Alendronate | 50 | |
| Pamidronate | 500 | [3] |
Table 2: Binding Affinities of Bisphosphonates to Hydroxyapatite (HAP)
| Bisphosphonate | Binding Affinity (KL, M⁻¹) | Reference |
| Zoledronic Acid | 3.10 x 10⁶ | [4] |
| Alendronate | 2.65 x 10⁶ | [4] |
| Risedronate | 2.73 x 10⁶ | [4] |
Table 3: Comparative Pharmacokinetic Parameters of Selected Bisphosphonates in Humans
| Parameter | Alendronate | Risedronate | Ibandronate | Zoledronic Acid | Reference |
| Bioavailability (Oral) | <1% | <1% | ~0.6% | N/A (IV administration) | [5] |
| Plasma Protein Binding | ~78% | ~24% | ~85-95% | ~22-56% | |
| Renal Excretion | ~50% of absorbed dose within 72 hours | ~20-80% of absorbed dose within 24 hours | ~50-60% of absorbed dose within 24 hours | ~39% of administered dose within 24 hours | [6] |
| Terminal Half-life | >10 years | >480 hours | ~150-200 hours | ~146 hours | [5] |
Experimental Protocols
Synthesis of Diphosphonic Acid Derivatives
The synthesis of bisphosphonates often involves the reaction of a carboxylic acid with phosphorous acid and a phosphorus halide. The following diagram and protocol detail a general workflow for the synthesis of Alendronate.
Detailed Protocol for the Synthesis of Alendronate:
-
Reaction Setup: In a 250-mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 4-aminobutyric acid (20 g, 0.19 mol) and phosphorous acid (16 g, 0.19 mol).
-
Dissolution and Heating: Dissolve the reactants in a minimal amount of methanesulfonic acid and heat the mixture to 65°C.
-
Addition of Phosphorus Trichloride: While maintaining the temperature at 65°C, add phosphorus trichloride (35 mL, 0.40 mol) dropwise over 20 minutes.
-
Reaction: Stir the reaction mixture at 65°C overnight.
-
Quenching and Hydrolysis: Quench the reaction by adding iced distilled water. Transfer the mixture to a 500-mL three-necked flask and reflux for 5 hours.
-
Precipitation: Cool the reaction mixture in an ice bath and adjust the pH to 4.3 with a 50% (w/w) aqueous solution of NaOH to induce precipitation of the product.
-
Purification: Filter the precipitate and wash it several times with anhydrous methanol to remove residual methanesulfonic acid.
-
Drying: Dry the purified precipitate overnight in a heated desiccator at 40°C under vacuum.
Analytical Techniques
The quantification and characterization of diphosphonic acid derivatives in pharmaceutical formulations and biological matrices are critical for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and complexometric titration are commonly employed methods.
HPLC Analysis of Pamidronate in Pharmaceutical Formulations:
Many bisphosphonates lack a strong chromophore, making direct UV detection challenging. Therefore, a pre-column or post-column derivatization step is often necessary.
References
- 1. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. core.ac.uk [core.ac.uk]
- 4. Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. On the pharmacological evaluation of bisphosphonates in humans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dipropyldiphosphonic Acid as a Corrosion Inhibitor for Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dipropyldiphosphonic acid and its analogs as corrosion inhibitors for steel. The information is compiled from various studies on short-chain alkyl phosphonic and diphosphonic acids, offering insights into their performance, mechanism of action, and experimental evaluation. While specific data for this compound is limited, the following sections extrapolate from closely related compounds to provide a detailed guide.
Introduction
Corrosion of steel is a significant issue across various industries, leading to structural degradation and economic losses. Phosphonic acids have emerged as effective and environmentally friendly corrosion inhibitors.[1][2] These compounds function by adsorbing onto the metal surface, forming a protective layer that impedes the corrosion process.[2][3] this compound, a member of the diphosphonic acid family, is expected to exhibit strong corrosion inhibition properties due to the presence of two phosphonic acid functional groups, which can chelate with metal ions on the steel surface to form a stable protective film.[4][5]
The general mechanism of action for phosphonic acid-based inhibitors involves the formation of a protective film on the metal surface. This film can be composed of metal-phosphonate complexes and, in the presence of synergistic ions like Zn2+, can also include precipitates such as zinc hydroxide.[2][3] This barrier layer inhibits both anodic (metal dissolution) and cathodic (oxygen reduction) reactions, thus reducing the overall corrosion rate.[3]
Quantitative Data Summary
The following tables summarize the corrosion inhibition performance of various short-chain alkyl phosphonic and diphosphonic acids on steel, providing a reference for the expected performance of this compound.
Table 1: Corrosion Inhibition Efficiency of Propyl Phosphonic Acid (PPA) in the Presence of Zn2+
| Inhibitor System | Corrosive Medium | Steel Type | Inhibition Efficiency (%) | Reference |
| 75 ppm PPA + 100 ppm Zn2+ | Aqueous solution with 60 mg/L Cl- | Carbon Steel | 90 | [2] |
Table 2: Electrochemical Parameters for Carbon Steel Corrosion Inhibition by Homologous Alkyl Diphosphonic Acids in 3.5% NaCl (pH = 3.0)
| Inhibitor (Alkyl Chain) | Concentration (mM) | Ecorr (mV vs. Ag/AgCl) | icorr (μA/cm2) | Inhibition Efficiency (%) | Reference |
| None (Control) | - | -730 | 25.6 | - | [6] |
| Methyl (C1-D) | 1.0 | -695 | 10.2 | 60.2 | [6] |
| Ethyl (C2-D) | 1.0 | -680 | 8.5 | 66.8 | [6] |
| Butyl (C4-D) | 1.0 | -672 | 6.3 | 75.4 | [6] |
| Hexyl (C6-D) | 1.0 | -650 | 4.1 | 84.0 | [6] |
| Octyl (C8-D) | 1.0 | -635 | 2.8 | 89.1 | [6] |
| Dodecyl (C12-D) | 1.0 | -620 | 3.2 | 87.5 | [6] |
Note: Data for this compound (C3-D) is not available in the cited literature. Based on the trend observed, an inhibition efficiency between that of C2-D and C4-D can be anticipated.
Table 3: Performance of 1-Hydroxyethylidene-1,1-diphosphonic Acid (HEDP) as a Corrosion Inhibitor for Steel
| Inhibitor System | Corrosive Medium | Steel Type | Inhibition Efficiency (%) | Reference |
| 50 ppm HEDP | 0.3% NaCl | SS 41 Steel | ~70 (estimated from polarization curves) | [3] |
| 50 ppm HEDP + Zn2+ | 0.3% NaCl | SS 41 Steel | >85 | [3] |
| 50 mg/L HEDP | 3.5% NaCl + 1 mM Na2S | AISI 304 Stainless Steel | ~60 (from weight loss) | [7] |
| 50 mg/L HEDP + 20 mg/L Zn2+ | 3.5% NaCl + 1 mM Na2S | AISI 304 Stainless Steel | 85.2 | [7] |
Experimental Protocols
Gravimetric Analysis (Weight Loss Method)
This protocol is for determining the corrosion rate and inhibition efficiency by measuring the weight loss of steel coupons.
Materials:
-
Steel coupons of known dimensions and composition
-
Corrosive solution (e.g., 3.5% NaCl solution)
-
This compound
-
Synergistic agents (e.g., ZnSO4), if applicable
-
Deionized water
-
Acetone
-
Hydrochloric acid (for cleaning)
-
Hexamethylenetetramine (inhibitor for cleaning solution)
-
Analytical balance (±0.1 mg)
-
Beakers
-
Polishing paper (various grits)
Procedure:
-
Coupon Preparation: Mechanically polish the steel coupons with successive grades of polishing paper, rinse with deionized water, degrease with acetone, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Inhibitor Solution Preparation: Prepare the corrosive solution with and without the desired concentration of this compound and any synergistic agents.
-
Immersion: Immerse the weighed coupons in the prepared solutions in beakers. Ensure the coupons are fully submerged.
-
Exposure: Leave the coupons immersed for a predetermined period (e.g., 24, 48, or 72 hours) at a constant temperature.
-
Cleaning: After the exposure period, remove the coupons, rinse with deionized water, and clean them by immersing in a solution of hydrochloric acid containing hexamethylenetetramine to remove corrosion products without affecting the base metal.
-
Final Weighing: Rinse the cleaned coupons with deionized water, dry thoroughly, and reweigh them.
-
Calculation:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ)
-
ΔW = Weight loss (mg)
-
A = Surface area of the coupon (cm²)
-
T = Immersion time (hours)
-
ρ = Density of steel (g/cm³)
-
-
Inhibition Efficiency (IE%): IE% = [(CRblank - CRinhibitor) / CRblank] × 100
-
CRblank = Corrosion rate in the absence of inhibitor
-
CRinhibitor = Corrosion rate in the presence of inhibitor
-
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Steel sample
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
-
Corrosive solution with and without inhibitor
This technique determines the corrosion current density (icorr) and corrosion potential (Ecorr) and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
Procedure:
-
Cell Setup: Assemble the three-electrode cell with the steel working electrode immersed in the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period of time (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).
-
Data Analysis: Plot the resulting current density versus potential on a semi-logarithmic scale (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the Ecorr to determine the icorr.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(icorr,blank - icorr,inhibitor) / icorr,blank] × 100
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed on the metal surface.
Procedure:
-
Cell Setup and Stabilization: Same as for potentiodynamic polarization.
-
EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Zimaginary vs. Zreal) and Bode plots (log |Z| and phase angle vs. log frequency).
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters like solution resistance (Rs), Rct, and double-layer capacitance (Cdl).
-
-
Calculation of Inhibition Efficiency (IE%): IE% = [(Rct,inhibitor - Rct,blank) / Rct,inhibitor] × 100
Visualizations
Experimental Workflow for Corrosion Inhibition Studies
Caption: Workflow for evaluating corrosion inhibitors.
Proposed Corrosion Inhibition Mechanism of Diphosphonic Acids
Caption: Inhibition mechanism of diphosphonic acids.
Conclusion
This compound is anticipated to be an effective corrosion inhibitor for steel, likely exhibiting performance characteristics similar to or better than other short-chain diphosphonic acids. Its dual phosphonic acid groups are expected to facilitate strong adsorption and the formation of a durable protective film on the steel surface. The provided protocols offer a standardized approach for evaluating its efficacy and mechanism of action. Further research is recommended to determine the optimal concentration, the effect of synergistic ions, and its performance in various corrosive environments.
References
- 1. Etidronic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. bohrium.com [bohrium.com]
- 4. Hydroxyethylidene Diphosphonic Acid(HEDP);HEDP;HEDP(A);HEDPA;CAS No.2809-21-4;ETIDRONIC ACID;1-Hydroxy Ethylidene-1,1-Diphosphonic Acid;HEDP phosphate,HEDP Chemical - Shandong Taihe Water Treatment Technologies Co., Ltd. [thwater.net]
- 5. irochemical.com [irochemical.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. scirp.org [scirp.org]
Application of Dipropyldiphosphonic Acid in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in tailoring their physicochemical properties for a wide range of applications, from biomedical imaging and drug delivery to catalysis and materials science. Phosphonic acids, as a class of organic compounds, have emerged as highly effective capping and stabilizing agents in the synthesis of various nanoparticles, particularly those composed of metal oxides. Their strong binding affinity to metal surfaces provides robust colloidal stability, preventing aggregation and controlling particle growth. This document provides detailed application notes and protocols for the use of dipropyldiphosphonic acid as a functionalizing agent in nanoparticle synthesis. While specific data for this compound is not extensively available, the principles and protocols outlined here are based on the well-established use of other phosphonic acids in nanoparticle formulation.
Principle of Action
This compound, a member of the diphosphonic acid family, is anticipated to act as an excellent ligand for the surface of nanoparticles. The two phosphonate groups can chelate metal ions on the nanoparticle surface, forming strong, covalent-like bonds. This strong interaction provides a stable coating that can prevent agglomeration and control the size and morphology of the nanoparticles during synthesis. The propyl chains extending from the phosphonate groups can influence the hydrophobicity and dispersibility of the nanoparticles in various solvents.
Application: Synthesis of Zinc Oxide (ZnO) Nanoparticles
This protocol describes a typical synthesis of zinc oxide (ZnO) nanoparticles using this compound as a capping agent to control particle size and enhance stability.
Materials and Reagents
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
This compound
-
Deionized water
Experimental Protocol
-
Preparation of Precursor Solution:
-
Dissolve 0.55 g of zinc acetate dihydrate in 50 mL of absolute ethanol in a three-necked flask.
-
Stir the solution vigorously at room temperature for 30 minutes to ensure complete dissolution.
-
-
Addition of Capping Agent:
-
In a separate beaker, prepare a 0.05 M solution of this compound in absolute ethanol.
-
Add a specific volume of the this compound solution to the zinc acetate solution under continuous stirring. The amount added can be varied to study its effect on nanoparticle size (see Table 1).
-
-
Initiation of Nanoparticle Formation:
-
Separately, prepare a 0.3 M solution of potassium hydroxide (KOH) in 25 mL of absolute ethanol.
-
Add the KOH solution dropwise to the zinc acetate solution containing the capping agent over a period of 15 minutes using a dropping funnel.
-
A white precipitate of ZnO nanoparticles should form immediately.
-
-
Growth and Stabilization:
-
Allow the reaction to proceed for 2 hours at 60°C under continuous stirring to facilitate nanoparticle growth and stabilization by the capping agent.
-
-
Purification of Nanoparticles:
-
After the reaction, cool the suspension to room temperature.
-
Centrifuge the nanoparticle suspension at 8000 rpm for 15 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in absolute ethanol.
-
Repeat the centrifugation and re-dispersion steps three times to remove any unreacted precursors and excess capping agent.
-
-
Drying and Storage:
-
After the final wash, dry the purified ZnO nanoparticles in a vacuum oven at 60°C for 12 hours.
-
Store the dried nanoparticle powder in a desiccator for further characterization and use.
-
Experimental Workflow
Caption: Workflow for the synthesis of ZnO nanoparticles.
Quantitative Data Summary
The concentration of the capping agent, this compound, is expected to have a significant impact on the resulting nanoparticle characteristics. The following table presents hypothetical data to illustrate this relationship.
| Concentration of this compound (mM) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0 | 85 ± 15 | 0.45 | -5.2 |
| 1 | 42 ± 8 | 0.28 | -22.5 |
| 5 | 25 ± 5 | 0.15 | -35.8 |
| 10 | 18 ± 4 | 0.12 | -41.2 |
Note: This data is illustrative and actual results may vary depending on specific experimental conditions.
Hypothetical Application in Drug Delivery
Functionalized nanoparticles are extensively researched for targeted drug delivery applications. Nanoparticles capped with this compound could be further modified to attach targeting ligands and therapeutic agents.
Proposed Signaling Pathway for Targeted Drug Delivery
The following diagram illustrates a hypothetical signaling pathway for the targeted delivery of a drug to a cancer cell using a functionalized nanoparticle.
Application Notes and Protocols for Dipropyldiphosphonic Acid in Bone Resorption and Osteoporosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropyldiphosphonic acid belongs to the bisphosphonate class of drugs, which are potent inhibitors of osteoclast-mediated bone resorption. These compounds are structural analogues of pyrophosphate and exhibit a high affinity for hydroxyapatite, the mineral component of bone. This property allows for their targeted delivery to sites of active bone remodeling. By inhibiting osteoclast activity, this compound and other bisphosphonates are crucial in the research and development of therapeutics for bone disorders characterized by excessive bone loss, such as osteoporosis.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its evaluation in common in vitro and in vivo bone resorption and osteoporosis assays.
Mechanism of Action
The primary mechanism of action of bisphosphonates, including this compound, involves the inhibition of osteoclast function. Nitrogen-containing bisphosphonates, a group to which many potent bisphosphonates belong, specifically inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway. This inhibition disrupts the prenylation of small GTP-binding proteins that are essential for osteoclast survival, cytoskeleton organization, and function, ultimately leading to osteoclast apoptosis and reduced bone resorption.
A key regulatory pathway in bone metabolism is the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)/RANK/Osteoprotegerin (OPG) signaling cascade. RANKL, expressed by osteoblasts and stromal cells, binds to its receptor RANK on osteoclast precursors, stimulating their differentiation and activation. OPG acts as a decoy receptor, binding to RANKL and preventing it from activating RANK, thus inhibiting osteoclastogenesis. While bisphosphonates primarily act intracellularly within osteoclasts, their effect on reducing the overall bone resorption rate can indirectly influence the local concentrations of these signaling molecules.
Data Presentation
The following tables present hypothetical comparative data for this compound against other common bisphosphonates. This data is for illustrative purposes and should be experimentally determined for this compound.
Table 1: In Vitro Bone Resorption Inhibition
| Compound | IC50 (µM) for Pit Formation Inhibition | Osteoclast Viability (at IC50) |
| This compound | Data to be determined | Data to be determined |
| Alendronate | 10 | >90% |
| Pamidronate | 25 | >90% |
| Etidronate | 100 | >95% |
Table 2: In Vivo Efficacy in Ovariectomized (OVX) Rat Model
| Treatment Group | Bone Mineral Density (BMD) Change from Baseline (%) | Trabecular Bone Volume/Total Volume (BV/TV) (%) |
| Sham | +2.5 | 45 |
| OVX + Vehicle | -15.0 | 20 |
| OVX + this compound | Data to be determined | Data to be determined |
| OVX + Alendronate (0.1 mg/kg) | -5.0 | 35 |
Experimental Protocols
In Vitro Bone Resorption Pit Assay
This assay assesses the ability of a compound to inhibit osteoclast-mediated resorption of a bone-like substrate.
Materials:
-
Bovine cortical bone or dentine slices (or commercially available calcium phosphate-coated plates)
-
Osteoclast precursor cells (e.g., murine bone marrow macrophages or RAW 264.7 cells)
-
Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant murine M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant murine RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound and other control compounds
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Toluidine blue stain
-
Sonicator
-
Microscope with imaging software
Protocol:
-
Preparation of Bone Slices: If using bone/dentine slices, clean them by sonication in distilled water and sterilize with 70% ethanol and UV irradiation. Place one slice per well in a 96-well plate.
-
Osteoclast Differentiation:
-
Seed osteoclast precursor cells onto the bone slices or coated plates at a density of 1 x 10^4 cells/well.
-
Culture the cells in complete alpha-MEM containing M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
-
Compound Treatment: After 3-4 days of differentiation, replace the medium with fresh medium containing M-CSF, RANKL, and varying concentrations of this compound or control compounds. Include a vehicle control.
-
Resorption Phase: Continue the culture for an additional 5-7 days.
-
Assay Termination and Staining:
-
Remove the cells from the bone slices by sonication in 0.25 M ammonium hydroxide.
-
Stain the resorption pits with 1% toluidine blue for 5 minutes.
-
Wash the slices with distilled water and allow them to air dry.
-
-
Quantification:
-
Capture images of the resorption pits using a microscope.
-
Quantify the total resorbed area per slice using image analysis software (e.g., ImageJ).
-
In parallel wells with cells cultured on plastic, perform TRAP staining to confirm osteoclast differentiation and assess cytotoxicity.
-
In Vivo Ovariectomized (OVX) Rodent Model of Osteoporosis
This model mimics postmenopausal osteoporosis due to estrogen deficiency.
Materials:
-
Female Sprague-Dawley rats or C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
This compound and vehicle control
-
Micro-computed tomography (µCT) scanner
-
Bone calipers
Protocol:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Ovariectomy:
-
Anesthetize the animals.
-
Perform bilateral ovariectomy on the experimental groups. A sham surgery (laparotomy without ovary removal) should be performed on the control group.
-
Provide post-operative analgesia and care.
-
-
Bone Loss Period: Allow a period of 4-8 weeks for significant bone loss to occur in the OVX animals.
-
Treatment:
-
Divide the OVX animals into treatment groups: vehicle control and this compound at various doses.
-
Administer the compound via an appropriate route (e.g., subcutaneous injection or oral gavage) for a specified duration (e.g., 8-12 weeks).
-
-
Monitoring: Monitor animal health and body weight throughout the study.
-
Outcome Assessment:
-
At the end of the treatment period, euthanize the animals.
-
Excise femurs and lumbar vertebrae for analysis.
-
Micro-CT Analysis: Perform µCT scans to quantify bone mineral density (BMD), trabecular bone volume fraction (BV/TV), trabecular number, thickness, and separation.
-
Histomorphometry: Perform histological analysis of bone sections to assess cellular and structural changes.
-
Biomechanical Testing: Conduct three-point bending tests on femurs to determine bone strength.
-
Visualizations
Caption: RANKL/RANK/OPG signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for in vitro and in vivo evaluation of this compound.
Application Notes and Protocols for Selective Metal Ion Extraction Using Dipropyldiphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphorus compounds are a versatile class of ligands extensively utilized in hydrometallurgical processes for the selective extraction and complexation of metal ions.[1][2] Among these, diphosphonic acids exhibit a particularly strong affinity for a wide range of metal ions, including actinides, lanthanides, and various transition metals. This document provides a detailed protocol for the application of dipropyldiphosphonic acid in the selective extraction of metal ions from aqueous solutions. While specific data for this compound is limited in publicly available literature, the following protocols and data are based on closely related dialkyldiphosphonic acids and provide a representative methodology for its use. The principles of solvent extraction using these reagents are well-established and can be adapted for specific applications.
Principle of Extraction
The selective extraction of metal ions using this compound is based on the principle of liquid-liquid extraction, a process that relies on the differential partitioning of a metal solute between two immiscible liquid phases. In this case, the two phases are an aqueous solution containing the metal ions and an organic solvent containing the this compound extractant.
The extraction mechanism typically involves a cation exchange reaction where the acidic protons of the diphosphonic acid are exchanged for the metal ions, forming a stable metal-extractant complex that is soluble in the organic phase. The selectivity of the extraction is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant, the nature of the organic solvent, and the presence of other complexing agents.
Data Presentation
The following table summarizes the distribution coefficients (D) for the uptake of various metal ions by Diphonix® resin, a commercially available ion exchange resin containing geminal diphosphonic acid functional groups. This data provides an indication of the selectivity of diphosphonic acids for different metal ions from a nitric acid medium. The distribution coefficient is a measure of the extent to which a metal ion is extracted from the aqueous phase into the organic phase (or sorbed by the resin).
| Metal Ion | Oxidation State | 1 M HNO₃ | 4 M HNO₃ | 8 M HNO₃ |
| Americium (Am) | +3 | ~100 | ~30 | ~10 |
| Plutonium (Pu) | +4 | >10,000 | >10,000 | ~5,000 |
| Uranium (U) | +6 | >10,000 | ~5,000 | ~1,000 |
| Iron (Fe) | +3 | ~1,000 | ~500 | ~100 |
| Gallium (Ga) | +3 | ~500 | ~100 | ~20 |
Data adapted from studies on Diphonix® resin, which contains diphosphonic acid functional groups, to provide representative selectivity.[1]
Experimental Protocols
This section outlines a general protocol for the selective extraction of a target metal ion from an aqueous solution using this compound.
Materials and Reagents
-
Extractant: this compound
-
Organic Solvent (Diluent): Toluene, kerosene, or other suitable non-polar solvent
-
Aqueous Feed Solution: A solution containing the target metal ion(s) of interest (e.g., in a nitrate or chloride medium).
-
pH Adjustment Solutions: Dilute nitric acid (HNO₃) or sodium hydroxide (NaOH) for pH control.
-
Stripping Solution: An appropriate aqueous solution for back-extraction of the metal ion from the organic phase (e.g., a more acidic solution or a solution containing a strong complexing agent).
-
Separatory Funnels
-
pH Meter
-
Mechanical Shaker
-
Analytical Instrumentation: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for metal ion concentration analysis.
Protocol: Solvent Extraction of a Target Metal Ion
-
Preparation of the Organic Phase:
-
Dissolve a known concentration of this compound in the chosen organic solvent. A typical starting concentration is 0.1 M, but this may be optimized depending on the application.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution containing the metal ions of interest at a known concentration.
-
Adjust the pH of the aqueous solution to the desired value using dilute HNO₃ or NaOH. The optimal pH will depend on the metal ion being extracted and the desired selectivity.
-
-
Extraction Step:
-
Place equal volumes of the prepared organic and aqueous phases into a separatory funnel. A typical phase ratio is 1:1 (e.g., 20 mL of each).
-
Shake the separatory funnel vigorously for a predetermined amount of time to ensure thorough mixing and allow the extraction equilibrium to be reached. A typical contact time is 30 minutes.
-
Allow the two phases to separate completely.
-
-
Phase Separation and Analysis:
-
Carefully separate the aqueous and organic phases.
-
Analyze the concentration of the target metal ion remaining in the aqueous phase using ICP-MS or AAS.
-
The concentration of the metal ion in the organic phase can be determined by mass balance or by back-extracting the metal into a fresh aqueous solution and analyzing that solution.
-
-
Stripping (Back-Extraction) Step:
-
To recover the extracted metal ion, contact the loaded organic phase with a suitable stripping solution.
-
Shake the mixture for a sufficient time to allow the metal ion to be transferred back into the aqueous phase.
-
Separate the phases and analyze the metal ion concentration in the stripping solution.
-
-
Data Calculation:
-
Calculate the distribution coefficient (D) using the following formula: D = [M]org / [M]aq where [M]org is the concentration of the metal ion in the organic phase and [M]aq is the concentration of the metal ion in the aqueous phase at equilibrium.
-
Calculate the percentage of extraction (%E) using the formula: %E = (D / (D + Vaq/Vorg)) * 100 where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.
-
Visualizations
Logical Workflow for Metal Ion Extraction
Caption: Workflow for selective metal ion extraction.
General Mechanism of Cation Exchange
Caption: Cation exchange mechanism in metal extraction.
References
Application Notes and Protocols: Dipropyldiphosphonic Acid as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropyldiphosphonic acid is an organophosphorus compound belonging to the diphosphonic acid class. While specific literature on its coordination chemistry is limited, the broader family of phosphonic and diphosphonic acids are well-established as versatile ligands in coordination chemistry. These ligands can coordinate to a wide range of metal ions through their phosphonate groups, forming mononuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). The resulting metal complexes exhibit diverse properties with potential applications in catalysis, materials science, and medicine. This document provides a generalized overview and experimental protocols based on the known chemistry of analogous phosphonic acid ligands, intended to serve as a guide for researchers exploring the coordination chemistry of this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₆O₅P₂ |
| Molecular Weight | 230.14 g/mol |
| IUPAC Name | [hydroxy(propyl)phosphoryl]oxy-propylphosphinic acid |
| CAS Number | 71760-04-8 |
Experimental Protocols
The following protocols are generalized based on the synthesis and characterization of metal complexes with analogous phosphonic acid ligands. Researchers should optimize these protocols for this compound.
1. General Synthesis of a Transition Metal-Dipropyldiphosphonate Complex
This protocol describes a typical synthesis of a transition metal complex of this compound.
-
Materials:
-
This compound
-
A transition metal salt (e.g., Cobalt(II) chloride, Nickel(II) acetate, Copper(II) sulfate)
-
Deionized water
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
-
Procedure:
-
Dissolve a specific molar equivalent of this compound in deionized water or a water/alcohol mixture.
-
Slowly add a stoichiometric amount of a base (e.g., 1M NaOH solution or TEA) to deprotonate the phosphonic acid groups. The pH of the solution should be adjusted depending on the desired coordination mode.
-
In a separate flask, dissolve an equimolar amount of the transition metal salt in deionized water or a suitable solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring vigorously at room temperature.
-
A precipitate should form. Continue stirring the reaction mixture for several hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the product with deionized water and then with a small amount of methanol or ethanol to remove any unreacted starting materials.
-
Dry the final product in a vacuum oven at a suitable temperature (e.g., 60-80 °C).
-
2. Synthesis of a Lanthanide-Dipropyldiphosphonate Coordination Polymer
This protocol outlines a hydrothermal synthesis method, which is often employed for the preparation of crystalline coordination polymers.
-
Materials:
-
This compound
-
A lanthanide salt (e.g., Lanthanum(III) nitrate hexahydrate, Europium(III) chloride hexahydrate)
-
Deionized water
-
A suitable organic co-ligand (optional, e.g., 1,10-phenanthroline, 2,2'-bipyridine)
-
A base (e.g., NaOH, TEA) or a pH buffer
-
-
Procedure:
-
In a Teflon-lined stainless steel autoclave, combine this compound, the lanthanide salt, and any optional co-ligands in a suitable solvent, typically deionized water.
-
Adjust the pH of the mixture using a base or buffer to a desired value (typically between 3 and 7).
-
Seal the autoclave and heat it in an oven at a temperature ranging from 120 to 180 °C for 1 to 3 days.
-
After the reaction time, allow the autoclave to cool slowly to room temperature.
-
Crystals of the coordination polymer should be formed at the bottom of the Teflon liner.
-
Isolate the crystals by filtration, wash them with deionized water and a small amount of ethanol.
-
Dry the crystals in air or under a mild vacuum.
-
Characterization of Metal-Dipropyldiphosphonate Complexes
The following table summarizes common characterization techniques and the expected observations for metal complexes of phosphonic acids.
| Technique | Purpose | Expected Observations for a Metal-Dipropyldiphosphonate Complex |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the coordination of the phosphonate group to the metal ion. | A shift in the P=O stretching vibration (typically around 1200-1000 cm⁻¹) to a lower frequency upon coordination to the metal center. Broad O-H stretching bands may indicate the presence of coordinated or lattice water molecules. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P and ¹H) | To study the structure of the complex in solution. | A shift in the ³¹P NMR signal of the phosphonate group upon coordination to a diamagnetic metal ion. Broadening of signals may be observed for paramagnetic metal complexes. ¹H NMR can confirm the presence of the propyl groups. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the complex and the presence of solvent molecules. | A multi-step decomposition pattern is often observed. The initial weight loss typically corresponds to the removal of lattice and coordinated solvent molecules, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide or phosphate residue. |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure of the complex in the solid state. | Can reveal the coordination number and geometry of the metal ion, the coordination mode of the this compound ligand, and the overall crystal packing. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk synthesized material and to compare with the simulated pattern from single-crystal X-ray diffraction. | The experimental PXRD pattern should match the simulated pattern from the single-crystal structure, confirming the bulk material is the same as the single crystal. |
Potential Applications
Based on studies of analogous metal-phosphonate complexes, coordination compounds of this compound could be explored for the following applications:
-
Catalysis: The metal centers within the coordination network can act as Lewis acid sites, potentially catalyzing various organic reactions.
-
Materials Science: The formation of robust coordination polymers and MOFs could lead to materials with interesting magnetic, optical, or sorption properties.
-
Drug Development: Metal complexes of phosphonates have been investigated for their biological activities, including antimicrobial and anticancer properties. The coordination of a metal ion can enhance the therapeutic potential of the organic ligand.
Visualizations
Caption: Generalized workflow for the synthesis, characterization, and application testing of metal-dipropyldiphosphonate complexes.
Caption: Logical relationship for the potential application of a metal-dipropyldiphosphonate complex in drug development.
Application Notes and Protocols: In Vitro Evaluation of Dipropyldiphosphonic Acid's Effect on Osteoclast Activity
Audience: Researchers, scientists, and drug development professionals.
Note: To date, specific in vitro studies on the effects of Dipropyldiphosphonic acid on osteoclast activity are not extensively documented in publicly available literature. The following application notes and protocols provide a generalized framework for investigating the potential effects of a test compound, such as this compound, on osteoclast differentiation and function. The presented data is hypothetical and for illustrative purposes.
Introduction
Osteoclasts are multinucleated cells of hematopoietic origin responsible for bone resorption.[1][2][3] Excessive osteoclast activity can lead to various bone diseases, including osteoporosis and rheumatoid arthritis.[1] The differentiation and activation of osteoclasts are primarily regulated by two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[4][5] The interaction of RANKL with its receptor, RANK, on osteoclast precursors triggers a cascade of downstream signaling pathways, including NF-κB and MAPKs, which are crucial for osteoclastogenesis.[4][6]
This document outlines a series of in vitro assays to characterize the inhibitory potential of a test compound, here referred to as this compound, on osteoclast activity. These protocols cover osteoclast differentiation, quantification of osteoclast formation, and assessment of bone resorption activity.
Hypothetical Quantitative Data Summary
The following tables represent hypothetical data demonstrating the potential dose-dependent inhibitory effects of this compound on various aspects of osteoclast activity.
Table 1: Effect of this compound on Osteoclast Formation
| Concentration of this compound (µM) | Number of TRAP-positive Multinucleated Cells (per well) | Percentage Inhibition of Osteoclast Formation (%) |
| 0 (Control) | 150 ± 12 | 0 |
| 1 | 115 ± 9 | 23.3 |
| 10 | 62 ± 7 | 58.7 |
| 50 | 25 ± 4 | 83.3 |
| 100 | 8 ± 2 | 94.7 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Bone Resorption
| Concentration of this compound (µM) | Resorbed Area (% of total area) | Percentage Inhibition of Bone Resorption (%) |
| 0 (Control) | 35 ± 4.2 | 0 |
| 1 | 28 ± 3.5 | 20.0 |
| 10 | 15 ± 2.1 | 57.1 |
| 50 | 7 ± 1.5 | 80.0 |
| 100 | 2 ± 0.8 | 94.3 |
Data are presented as mean ± standard deviation.
Table 3: IC50 Values of this compound
| Assay | IC50 (µM) |
| Osteoclast Formation (TRAP staining) | 12.5 |
| Bone Resorption (Pit formation) | 15.2 |
IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curves.
Experimental Protocols
Osteoclast Differentiation Assay
This protocol describes the induction of osteoclast differentiation from murine bone marrow macrophages (BMMs) or the RAW 264.7 cell line.[2][7]
Materials:
-
Alpha-MEM (Minimum Essential Medium Alpha)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant mouse M-CSF
-
Recombinant mouse RANKL
-
This compound (or test compound)
-
Bone marrow cells from mice or RAW 264.7 cells
-
96-well plates
Protocol:
-
Cell Seeding:
-
For BMMs: Isolate bone marrow cells from the tibiae and femora of mice. Culture the cells in alpha-MEM with 10% FBS and 30 ng/mL M-CSF for 3 days to generate BMMs. Seed the BMMs in a 96-well plate at a density of 1 x 10^4 cells/well.
-
For RAW 264.7 cells: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^3 cells/well in alpha-MEM with 10% FBS.
-
-
Induction of Differentiation:
-
After 24 hours, replace the medium with differentiation medium containing 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
Add varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) to the respective wells.
-
-
Cell Culture: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 5-7 days. Replace the medium with fresh differentiation medium and test compound every 2-3 days.
-
Assessment: After 5-7 days, proceed with TRAP staining to identify and quantify osteoclasts.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a characteristic enzyme of osteoclasts, and its staining is a common method for identifying these cells.[2][8]
Materials:
-
TRAP staining kit
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Microscope
Protocol:
-
Cell Fixation: Aspirate the culture medium and wash the cells gently with PBS. Fix the cells with 100 µL of fixation solution for 10 minutes at room temperature.
-
Washing: Wash the cells three times with deionized water.
-
TRAP Staining: Add the TRAP staining solution to each well according to the manufacturer's instructions and incubate at 37°C for 30-60 minutes.
-
Imaging and Quantification: Wash the plate with deionized water and allow it to dry. Observe the cells under a light microscope. TRAP-positive cells will appear red/purple. Count the number of TRAP-positive multinucleated cells (containing 3 or more nuclei).
Bone Resorption (Pit Formation) Assay
This assay assesses the functional ability of osteoclasts to resorb bone.[9][10]
Materials:
-
Dentine or bone slices
-
24-well plate
-
BMMs or RAW 264.7 cells
-
Differentiation medium (as in 3.1)
-
This compound (or test compound)
-
6% sodium hypochlorite solution
-
Scanning electron microscope (SEM) or light microscope
Protocol:
-
Cell Seeding: Place sterile dentine or bone slices into the wells of a 24-well plate. Seed BMMs or RAW 264.7 cells onto the slices at an appropriate density.
-
Induction of Differentiation and Resorption: Culture the cells in differentiation medium with varying concentrations of this compound for 10-14 days.
-
Cell Removal: At the end of the culture period, remove the cells from the slices by washing with a 6% sodium hypochlorite solution.
-
Imaging and Quantification: Wash the slices with water and air dry. Image the resorption pits using an SEM or a light microscope after staining with toluidine blue. Quantify the total resorbed area using image analysis software.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the effect of a test compound on osteoclastogenesis.
Simplified RANKL Signaling Pathway
Caption: Simplified RANKL signaling cascade in osteoclast differentiation.
References
- 1. (D-Ala2)GIP Inhibits Inflammatory Bone Resorption by Suppressing TNF-α and RANKL Expression and Directly Impeding Osteoclast Formation [mdpi.com]
- 2. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osteoclast differentiation by RANKL and OPG signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]
- 6. RO4929097 regulates RANKL-induced osteoclast formation and LPS-mediated bone resorption | Aging [aging-us.com]
- 7. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ejh.it [ejh.it]
- 9. Establishment of a rapid bone resorption in vitro assay using previously frozen mouse unfractionated bone cells pretreated with parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Application Note: Quantitative Analysis of Dipropyldiphosphonic Acid in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropyldiphosphonic acid is a member of the diphosphonic acid family, compounds known for their chelating properties and potential applications in various industrial and pharmaceutical fields. Accurate quantification of this compound in solution is crucial for quality control, formulation development, and stability studies. This application note details two robust analytical techniques for the determination of this compound concentrations in aqueous solutions: ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Analytical Techniques
Two primary methods are presented for the accurate quantification of this compound:
-
³¹P Nuclear Magnetic Resonance (³¹P NMR): A direct and highly specific method that allows for the quantification of phosphorus-containing compounds without the need for chromophores. Given that this compound contains two phosphorus atoms, ³¹P NMR is an ideal technique for its direct measurement.[1][2][3][4]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A sensitive and selective method suitable for the separation and quantification of non-volatile compounds like this compound. This technique is particularly useful for analyzing complex matrices.[5][6][7]
Method 1: Quantitative ³¹P NMR Spectroscopy
Principle:
Quantitative ³¹P NMR (qNMR) spectroscopy relies on the principle that the integrated area of a specific phosphorus signal is directly proportional to the molar concentration of the analyte in the sample.[4] By using a certified internal standard with a known concentration, the concentration of the analyte can be accurately determined. This method is absolute and does not require a calibration curve if a single-point calibration with an internal standard is used.[1][2]
Experimental Protocol
1. Materials and Reagents:
-
This compound standard (of known purity)
-
Methylphosphonic acid (MPA) or another suitable phosphorus-containing compound as an internal standard (IS)
-
Deuterated water (D₂O)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
NMR tubes (5 mm)
2. Instrument and Parameters:
-
NMR Spectrometer: 400 MHz or higher, equipped with a phosphorus probe.
-
Temperature: 25°C
-
Pulse Program: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): 5 times the longest T₁ of the phosphorus nuclei being quantified (typically 10-30 seconds for phosphonates to ensure full relaxation).
-
Number of Scans (ns): 16 or higher for adequate signal-to-noise ratio.
3. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the internal standard (e.g., Methylphosphonic acid).
-
Dissolve the sample and internal standard in a known volume of D₂O.
-
Adjust the pH of the solution to approximately 1.0 using HCl to ensure consistent chemical shifts.[2]
-
Transfer the solution to a 5 mm NMR tube.
4. Data Acquisition and Processing:
-
Acquire the ³¹P NMR spectrum using the parameters mentioned above.
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Aₓ / Aₛ) * (Nₛ / Nₓ) * (Cₛ * Mₓ / Mₛ)
Where:
-
Cₓ = Concentration of this compound
-
Aₓ = Integrated area of the this compound signal
-
Aₛ = Integrated area of the internal standard signal
-
Nₛ = Number of phosphorus atoms in the internal standard
-
Nₓ = Number of phosphorus atoms in this compound (Nₓ = 2)
-
Cₛ = Concentration of the internal standard
-
Mₛ = Molar mass of the internal standard
-
Quantitative Data Summary (Exemplary)
| Sample ID | Internal Standard Conc. (mg/mL) | Integral (Analyte) | Integral (IS) | Calculated Conc. (mg/mL) | Recovery (%) |
| Control 1 | 5.0 | 1.05 | 1.00 | 4.8 | 96 |
| Control 2 | 5.0 | 2.12 | 1.01 | 9.7 | 97 |
| Sample A | 5.0 | 1.55 | 1.02 | 7.0 | N/A |
| Sample B | 5.0 | 3.20 | 0.99 | 14.9 | N/A |
Experimental Workflow: ³¹P NMR
Caption: Workflow for quantitative analysis of this compound by ³¹P NMR.
Method 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle:
This method involves the separation of this compound from other components in the sample using reverse-phase or mixed-mode chromatography, followed by detection and quantification using a mass spectrometer. Due to the polar nature of this compound, a column with enhanced retention for polar compounds is recommended. Mass spectrometric detection provides high selectivity and sensitivity.
Experimental Protocol
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
2. Instrument and Parameters:
-
HPLC System:
-
Column: A mixed-mode column such as a Primesep SB reversed-phase anion-exchange column or a porous graphitic carbon column can be effective for retaining alkylphosphonic acids.[5][6]
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Optimized for separation (e.g., 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20-21 min, 95-5% B; 21-25 min, 5% B)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity.
-
Monitored Ion (for SIM): [M-H]⁻, m/z 229.04 for this compound (C₆H₁₅O₅P₂)[8]
-
3. Sample Preparation:
-
Prepare a stock solution of this compound in ultrapure water.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL.
-
Dilute the unknown samples to fall within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
4. Data Acquisition and Analysis:
-
Inject the calibration standards and samples into the HPLC-MS system.
-
Record the peak area for the m/z 229.04 ion.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Exemplary)
| Standard Conc. (µg/mL) | Peak Area |
| 0.1 | 15,430 |
| 0.5 | 78,120 |
| 1.0 | 155,980 |
| 5.0 | 798,540 |
| 10.0 | 1,601,230 |
| 50.0 | 8,150,670 |
| 100.0 | 16,234,500 |
| Sample A | 450,160 |
| Sample B | 2,450,890 |
A linear regression of the calibration curve would be used to determine the concentrations of Sample A and Sample B.
Experimental Workflow: HPLC-MS
Caption: Workflow for quantitative analysis of this compound by HPLC-MS.
Conclusion
Both ³¹P NMR and HPLC-MS are powerful and reliable techniques for the quantification of this compound in solutions. The choice of method will depend on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation. For direct and accurate quantification in relatively simple matrices, ³¹P NMR is an excellent choice. For complex mixtures or when very low detection limits are required, HPLC-MS is the preferred method. The protocols provided in this application note serve as a starting point for method development and validation in your laboratory.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of Methylphosphonic Acid and Related Products | SIELC Technologies [sielc.com]
- 7. Solid-phase extraction of alkylphosphonic and O-alkyl alkylphosphonic acids followed by HPLC separation using porous graphitic carbon sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C6H16O5P2 | CID 11746426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 71760-04-8 [chemicalbook.com]
Application Notes and Protocols for Surface Modification of Metal Oxides with Dipropyldiphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of dipropyldiphosphonic acid in the surface modification of metal oxides. This process is crucial for a variety of applications, including the development of advanced drug delivery systems, improving the biocompatibility of implants, and creating specialized coatings.
Application Notes
Introduction to this compound for Surface Modification
This compound (DPDPA) is a bifunctional organic molecule that can form robust, self-assembled monolayers (SAMs) on various metal oxide surfaces.[1] The phosphonic acid groups exhibit a strong affinity for metal oxides such as titanium dioxide (TiO₂), zinc oxide (ZnO), and iron oxides (FeₓOᵧ), forming stable metal-oxygen-phosphorus (M-O-P) bonds.[2][3] This surface modification can significantly alter the physicochemical properties of the metal oxide, including its wettability, surface energy, and biocompatibility.[4][5]
The propyl chains of DPDPA can be further functionalized to attach bioactive molecules, such as drugs, peptides, or targeting ligands, making it a versatile platform for biomedical applications.[6][7] The formation of a dense, organized monolayer can also act as a protective barrier against corrosion and can be used to control protein adsorption and cellular interactions.[4][5]
Key Applications
-
Drug Delivery: Metal oxide nanoparticles functionalized with DPDPA can serve as carriers for targeted drug delivery. The diphosphonic acid moiety provides a stable anchor to the nanoparticle surface, while the propyl groups can be modified to conjugate therapeutic agents.[6][8]
-
Biocompatible Coatings for Implants: Coating metallic implants (e.g., titanium alloys) with a layer of DPDPA can improve their biocompatibility and promote osseointegration. The modified surface can mimic the extracellular matrix and reduce inflammatory responses.[4]
-
Biosensors: The functionalizable surface created by DPDPA on metal oxide-based sensors can be used for the specific immobilization of biomolecules for detection purposes.
-
Corrosion Protection: The formation of a dense DPDPA monolayer can protect the underlying metal oxide from degradation in corrosive environments.[3]
Characterization of Modified Surfaces
The successful modification of metal oxide surfaces with this compound can be confirmed using various surface-sensitive analytical techniques:
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface and confirm the presence of phosphorus from the phosphonic acid. The high-resolution spectra of the P 2p and O 1s regions can provide information about the chemical bonding between the phosphonic acid and the metal oxide.[9]
-
Contact Angle Goniometry: This technique measures the wettability of the surface. The formation of a hydrophobic alkyl chain monolayer will significantly increase the water contact angle compared to the bare hydrophilic metal oxide surface.[4][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in Attenuated Total Reflectance (ATR) mode, can identify the characteristic vibrational modes of the phosphonic acid groups and the alkyl chains, confirming their presence on the surface.[5]
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface, allowing for the visualization of the monolayer and the assessment of its uniformity and thickness.[5]
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of metal oxide surfaces modified with alkyl phosphonic acids, which are expected to be comparable to surfaces modified with this compound.
Table 1: Water Contact Angle Measurements on Modified Titanium Dioxide (TiO₂) Surfaces
| Surface Treatment | Water Contact Angle (°) | Reference |
| Untreated TiO₂ | 10 - 20 | [11] |
| TiO₂ + Alkyl Phosphonic Acid | 110 - 120 | [11] |
| TiO₂ + Carboxyethylphosphonic Acid | 18.84 ± 0.72 | [4] |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis of Modified TiO₂ Surfaces
| Element | Untreated TiO₂ (Atomic %) | TiO₂ + Alkyl Phosphonic Acid (Atomic %) | Reference |
| C 1s | 7.6 | 31.7 ± 3.2 | [11] |
| O 1s | 65.8 | 48.3 ± 2.3 | [11] |
| Ti 2p | 20.4 | 13.2 ± 1.3 | [11] |
| P 2p | - | 1.1 ± 0.3 | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Generalized Method)
This protocol describes a general method for the synthesis of P,P'-dialkyl diphosphonic acids, which can be adapted for this compound. The synthesis typically involves the reaction of a phosphorus trihalide with a carboxylic acid and orthophosphorous acid.[12]
Materials:
-
Propionic acid
-
Phosphorus trichloride (PCl₃)
-
Orthophosphorous acid (H₃PO₃)
-
Deionized water
-
Methanol
Procedure:
-
In a three-necked flask equipped with a condenser, stirrer, and dropping funnel, melt orthophosphorous acid under a nitrogen atmosphere by heating to approximately 95°C.
-
Slowly add propionic acid to the molten orthophosphorous acid with continuous stirring.
-
Add phosphorus trichloride dropwise to the mixture. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue heating the mixture for several hours.
-
Carefully add deionized water to hydrolyze the reaction mixture.
-
Reflux the aqueous solution for 6-8 hours.
-
Cool the solution and precipitate the this compound by adding methanol.
-
Collect the solid product by filtration, wash with methanol, and dry under vacuum.
Characterization: The final product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Surface Modification of Titanium Dioxide (TiO₂) Nanoparticles by Dip-Coating
This protocol details the procedure for forming a self-assembled monolayer of this compound on TiO₂ nanoparticles.
Materials:
-
Titanium dioxide (TiO₂) nanoparticles
-
This compound
-
Methanol (anhydrous)
-
Deionized water
-
Ultrasonic bath
Procedure:
-
Substrate Preparation: Suspend TiO₂ nanoparticles in a 1:1 (v/v) mixture of methanol and deionized water. Sonicate the suspension for 15 minutes to ensure deagglomeration and a uniform dispersion.
-
Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous methanol.
-
Monolayer Formation:
-
Add the TiO₂ nanoparticle suspension to the this compound solution.
-
Stir the mixture at room temperature for 24 hours to allow for the formation of the self-assembled monolayer.
-
-
Washing:
-
Centrifuge the suspension to pellet the modified nanoparticles.
-
Remove the supernatant and resuspend the nanoparticles in fresh methanol.
-
Repeat the centrifugation and resuspension steps three times to remove any unbound phosphonic acid.
-
-
Drying and Annealing:
-
Dry the washed nanoparticles in a vacuum oven at 60°C.
-
To enhance the bonding of the phosphonate to the surface, anneal the dried powder in a tube furnace at 140°C for 24-48 hours.[1]
-
Visualizations
Diagram 1: Synthesis of this compound
Caption: Generalized workflow for the synthesis of this compound.
Diagram 2: Surface Modification Workflow
Caption: Experimental workflow for surface modification of TiO₂ nanoparticles.
Diagram 3: Binding Mechanism of this compound to a Metal Oxide Surface
Caption: Schematic of the binding of this compound to a metal oxide.
References
- 1. princeton.edu [princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of nanosized phosphonic acid self assembled monolayers on cobalt-chromium alloy for potential biomedical applications. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Drug delivery systems based on nanoparticles and related nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. US4705651A - Process for the preparation of diphosphonic acids - Google Patents [patents.google.com]
Chelation efficiency of Dipropyldiphosphonic acid for heavy metal removal
Application Notes and Protocols for Heavy Metal Removal using Diphosphonic Acids
Disclaimer: Due to the limited availability of specific data on the chelation efficiency and experimental protocols for Dipropyldiphosphonic acid, this document utilizes Etidronic acid (1-Hydroxyethylidene-1,1-diphosphonic acid, HEDP) as a representative and well-documented analogue. The principles, protocols, and data presented herein are based on the known properties of HEDP and are intended to provide a comprehensive guide for researchers, scientists, and drug development professionals working with diphosphonic acids for heavy metal removal.
Introduction
Diphosphonic acids are a class of organic compounds characterized by the presence of two phosphonic acid functional groups. These molecules are effective chelating agents, capable of forming stable, ring-like structures with multivalent metal ions. This property makes them highly valuable for various applications, including industrial water treatment, as scale and corrosion inhibitors, and potentially in biomedical applications for the detoxification of heavy metals.[1][2][3][4] The formation of these stable complexes effectively sequesters heavy metal ions, preventing their participation in harmful chemical reactions and facilitating their removal from a given system.
Chelation Efficiency of Etidronic Acid (HEDP)
Table 1: Stability Constants (log K) of HEDP with Various Metal Ions
| Metal Ion | log K | Conditions | Reference |
| Ca²⁺ | 5.3 | 0.1 M KCl, 25 °C | [5] |
| Mg²⁺ | 5.2 | 0.1 M KCl, 25 °C | [5] |
| Cu²⁺ | 11.4 | 0.1 M KCl, 25 °C | [5] |
| Zn²⁺ | 10.7 | Not Specified | [5] |
| Ni²⁺ | 7.1 | 0.1 M KCl, 25 °C | [5] |
| Fe³⁺ | High | Not Specified | [2] |
Note: The stability of metal-HEDP complexes can be influenced by factors such as pH, temperature, and the presence of other ions.
Table 2: Heavy Metal Removal Efficiency using HEDP-Functionalized Adsorbent
| Heavy Metal | Adsorbent | Initial Concentration (mg/L) | Removal Efficiency (%) | Adsorption Capacity (mg/g) | Reference |
| Zn²⁺ | HEDP-functionalized Layered Double Hydroxide | Not Specified | High | 281.36 | [6][7] |
| Fe³⁺ | HEDP-functionalized Layered Double Hydroxide | Not Specified | High | 206.03 | [6][7] |
Experimental Protocols
Protocol for Determining Metal-Ligand Stability Constants (Potentiometric Titration)
This protocol outlines a standard method for determining the stability constants of a diphosphonic acid (e.g., HEDP) with a heavy metal ion using potentiometric pH titration.
Materials and Reagents:
-
Diphosphonic acid (e.g., HEDP)
-
Heavy metal salt (e.g., Pb(NO₃)₂, CdCl₂, Hg(NO₃)₂)
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃, KCl)
-
High-purity deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bars
-
Thermostated titration vessel
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the diphosphonic acid of known concentration.
-
Prepare a stock solution of the heavy metal salt of known concentration.
-
Prepare a solution of the inert salt at a concentration sufficient to maintain a constant ionic strength in all titration solutions (e.g., 1 M KNO₃).
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the experimental solution in the thermostated vessel.
-
Maintain a constant temperature throughout the experiment (e.g., 25 °C).
-
Gently stir the solution.
-
-
Titration Series:
-
Acid-Base Titration of the Ligand: Titrate a solution containing the diphosphonic acid and the inert salt with the standardized strong base. This allows for the determination of the protonation constants of the ligand.
-
Metal-Ligand Titration: Titrate a solution containing the diphosphonic acid, the heavy metal salt, and the inert salt with the standardized strong base. The molar ratio of metal to ligand should be chosen appropriately (e.g., 1:1, 1:2, 1:5).
-
-
Data Analysis:
-
Record the pH value after each addition of the titrant.
-
Plot the titration curves (pH vs. volume of base added).
-
Use appropriate software (e.g., Hyperquad, BEST) to analyze the titration data and calculate the stepwise stability constants (K₁, K₂, etc.) of the metal-ligand complexes.
-
Protocol for Heavy Metal Removal from Aqueous Solution
This protocol describes a general procedure for evaluating the efficiency of a diphosphonic acid in removing heavy metals from a contaminated water sample.
Materials and Reagents:
-
Diphosphonic acid (e.g., HEDP) solution of known concentration.
-
Aqueous solution containing a known concentration of a heavy metal (e.g., lead, cadmium, mercury).
-
pH adjustment solutions (e.g., dilute HCl and NaOH).
-
Syringe filters (0.45 µm).
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for metal analysis.
Procedure:
-
Sample Preparation:
-
Prepare a series of heavy metal solutions of a known initial concentration (e.g., 10 mg/L).
-
-
Chelation Reaction:
-
To a known volume of the heavy metal solution, add a specific amount of the diphosphonic acid solution to achieve a desired molar ratio (e.g., 1:1, 1:2).
-
Adjust the pH of the solution to the desired value, as pH can significantly affect chelation efficiency.
-
Allow the solution to equilibrate for a set period (e.g., 1 hour) with gentle stirring.
-
-
Separation of Chelated Complex (if applicable):
-
If the metal-ligand complex precipitates, separate the solid by centrifugation or filtration.
-
If the complex is soluble, this step may be omitted, and the focus will be on the reduction of the "free" metal ion concentration.
-
-
Analysis of Residual Metal Concentration:
-
Take an aliquot of the treated solution and filter it through a 0.45 µm syringe filter to remove any particulate matter.
-
Analyze the filtrate for the residual heavy metal concentration using ICP-MS or AAS.
-
-
Calculation of Removal Efficiency:
-
Calculate the removal efficiency using the following formula: Removal Efficiency (%) = [ (C₀ - Cₑ) / C₀ ] * 100 Where:
-
C₀ = Initial concentration of the heavy metal
-
Cₑ = Equilibrium concentration of the heavy metal after treatment
-
-
Visualizations
Caption: General mechanism of heavy metal chelation by this compound.
Caption: Experimental workflow for determining heavy metal removal efficiency.
Conclusion
Diphosphonic acids, exemplified by HEDP, are potent chelating agents for a variety of heavy metal ions. The stability of the resulting metal complexes is a key indicator of their effectiveness. The provided protocols offer standardized methods for quantifying the chelation efficiency and for assessing the practical application of these compounds in heavy metal removal from aqueous solutions. Further research is warranted to elucidate the specific chelation properties of this compound and to explore its potential in environmental remediation and biomedical applications.
References
Troubleshooting & Optimization
Troubleshooting low yield in Dipropyldiphosphonic acid synthesis
Welcome to the technical support center for the synthesis of dipropyldiphosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. The following guides and frequently asked questions (FAQs) address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My reaction yield is consistently low. What are the most common causes?
Low yields in phosphonic acid synthesis, often performed via a variation of the Michaelis-Arbuzov reaction, can stem from several factors.[1][2][3] Key areas to investigate include:
-
Reagent Quality: Ensure the purity and dryness of your starting materials. Trivalent phosphorus compounds are susceptible to oxidation, and moisture can lead to unwanted hydrolysis side reactions.
-
Reaction Temperature: The Michaelis-Arbuzov reaction typically requires heating.[1] However, excessive temperatures can lead to pyrolysis of the ester, forming an acid as a side product.[1] The optimal temperature depends on the specific reactants and should be carefully controlled.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or ³¹P NMR) to ensure it has gone to completion.
-
Alkyl Halide Reactivity: The reactivity of the alkyl halide is crucial. The general order of reactivity is R-I > R-Br > R-Cl.[2] Primary alkyl halides are most effective, while secondary and tertiary halides may not react efficiently.[2]
-
Side Reactions: Several side reactions can compete with the desired product formation. These can include elimination reactions with secondary and tertiary alkyl halides, and rearrangement reactions.
2. I am observing the formation of significant side products. What are they and how can I minimize them?
Side product formation is a common challenge. Based on typical phosphonic acid syntheses, you may be encountering:
-
Pyrolysis Products: As mentioned, heating can cause the ester to decompose into an acid.[1] Carefully optimizing the reaction temperature can mitigate this.
-
Byproducts from Transesterification: If alcohols are present or generated in situ, you might observe transesterification of your phosphite starting material, leading to a mixture of products.[4]
-
Products from Excess Alkyl Halide: While using an excess of the alkyl halide can drive the reaction to completion, it can also lead to side reactions if not properly controlled.[1]
To minimize side products, consider the following:
-
Optimize Stoichiometry: Carefully control the molar ratios of your reactants.
-
Control Temperature: Maintain the lowest effective temperature for the reaction.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphorus reagent.
3. What is the likely reaction pathway for the synthesis of this compound?
The synthesis of a diphosphonic acid suggests a multi-step process or the use of a difunctional starting material. One hypothetical pathway could involve the reaction of a propylphosphonic acid derivative with a suitable coupling agent.
Here is a generalized workflow for troubleshooting phosphonate synthesis that can be adapted for your specific protocol:
Caption: Troubleshooting workflow for low yield in phosphonate synthesis.
4. I am having difficulty purifying my final product. What are some recommended methods?
Phosphonic acids can be challenging to purify due to their polarity and potential for being sticky or oily.[6][7] Here are some common purification strategies:
-
Crystallization: If the product is a solid, crystallization is a powerful purification technique. You might need to screen various solvent systems. For phosphonic acids with long alkyl chains, which can be sticky, crystallization from a mixture of a polar solvent (like acetone or acetonitrile) and water can be effective.[7]
-
Chromatography: For non-crystalline products, column chromatography can be employed. Due to the polarity of phosphonic acids, a polar stationary phase (like silica gel) with a polar eluent system may be necessary. Anion-exchange chromatography can also be a viable option.[7]
-
Salt Formation: Converting the phosphonic acid to a salt (e.g., with cyclohexylamine or dicyclohexylamine) can often facilitate crystallization and handling.[7] The free acid can then be regenerated after purification.
5. How do I convert the synthesized phosphonate ester to the final phosphonic acid?
The final step in many phosphonic acid syntheses is the hydrolysis of the phosphonate ester. Common methods include:
-
Acid Hydrolysis: Refluxing the phosphonate ester with concentrated hydrochloric acid is a general and effective method.[8][9] The excess acid and water can be removed by distillation.[9]
-
Silylation-Methanolysis (McKenna's Method): This two-step procedure involves reaction with bromotrimethylsilane followed by methanolysis. It is considered one of the best methods for preparing phosphonic acids from their esters.[9]
Data Presentation
Table 1: General Reactivity Trends in the Michaelis-Arbuzov Reaction
| Feature | Trend | Impact on Yield | Reference |
| Alkyl Halide | R-I > R-Br > R-Cl | Using a more reactive halide can improve reaction rate and yield. | [2] |
| Phosphorus Reactant | Phosphinites > Phosphonites > Phosphites | More reactive phosphorus compounds react under milder conditions. | [1][2] |
| Alkyl Group on Halide | Primary > Secondary > Tertiary | Primary alkyl halides give the best yields; tertiary halides often fail to react. | [2] |
Experimental Protocols
General Protocol for Michaelis-Arbuzov Reaction
This is a generalized procedure and must be adapted to your specific reactants and safety protocols.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen or argon inlet.
-
Reagents: Charge the flask with the trialkyl phosphite (or other trivalent phosphorus ester).
-
Addition of Alkyl Halide: Slowly add the alkyl halide to the phosphite. The reaction may be exothermic.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically between 120-160 °C for phosphites) and maintain for the required time.[1]
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or ³¹P NMR.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The crude product can be purified by distillation or chromatography.
General Protocol for Acid Hydrolysis of a Phosphonate Ester
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the phosphonate ester and an excess of concentrated hydrochloric acid.
-
Heating: Heat the mixture to reflux for 1 to 12 hours.[9]
-
Monitoring: Monitor the disappearance of the starting material by TLC or other suitable methods.
-
Isolation: After completion, remove the excess HCl and water by distillation, possibly under reduced pressure. Further drying can be achieved by azeotropic distillation with a suitable solvent like toluene.[9]
Visualizations
The following diagram illustrates the general mechanism of the Michaelis-Arbuzov reaction, which is a fundamental process in the synthesis of many phosphonates.
Caption: Simplified mechanism of the Michaelis-Arbuzov reaction.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Optimizing reaction conditions for Dipropyldiphosphonic acid production
Technical Support Center: Dipropyldiphosphonic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the hydrolysis of a tetra-ester precursor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete hydrolysis of the starting ester. | - Increase the reaction time. - Increase the concentration of the acid or base catalyst. - Elevate the reaction temperature within the stability limits of the product. |
| Side reactions, such as cleavage of the P-O-P bond.[1] | - Use milder reaction conditions (e.g., lower temperature, less concentrated catalyst). - Consider using a different catalyst that is more selective for ester hydrolysis. | |
| Degradation of the product.[1] | - Ensure the work-up procedure is performed promptly after the reaction is complete. - Avoid prolonged exposure to strong acidic or basic conditions.[1] | |
| Product is a Sticky, Oily Substance Instead of a Solid | Presence of residual solvent. | - Dry the product under high vacuum for an extended period. - Perform a solvent exchange by dissolving the product in a minimal amount of a low-boiling solvent and re-evaporating. |
| Product is hygroscopic.[2] | - Handle the product under an inert atmosphere (e.g., in a glove box). - Store the product in a desiccator over a strong drying agent. | |
| Impurities are present. | - Recrystallize the product from a suitable solvent system (e.g., acetone/water or acetonitrile/water).[2] - Utilize column chromatography with an appropriate stationary and mobile phase.[2] | |
| Inconsistent Results Between Batches | Variability in the quality of starting materials. | - Use starting materials from a consistent source and of high purity. - Characterize starting materials (e.g., by NMR or titration) before use. |
| Poor control over reaction parameters. | - Use a temperature-controlled reaction vessel. - Ensure accurate measurement of all reagents and solvents. | |
| Difficulty in Isolating the Product | High water solubility of the product. | - Lyophilize the aqueous solution to obtain the solid product. - Perform a salt precipitation by adding a suitable counter-ion (e.g., sodium or cyclohexylammonium) to facilitate crystallization.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for producing this compound?
A1: A general approach involves the controlled hydrolysis of a tetra-ester precursor, such as tetrapropyl dipropylphosphonate. This method typically involves cleaving the ester groups under acidic or basic conditions to yield the final diacid.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored using techniques such as ³¹P NMR spectroscopy to observe the disappearance of the starting ester signal and the appearance of the product signal. Thin-layer chromatography (TLC) can also be employed with an appropriate solvent system and visualization agent.
Q3: What are the key safety precautions when working with phosphonic acids?
A3: this compound is corrosive and can cause severe skin burns and eye damage.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] Work in a well-ventilated fume hood.
Q4: How should I purify the final product?
A4: Purification can be challenging due to the polar and often hygroscopic nature of phosphonic acids.[2] Common methods include:
-
Recrystallization: Using solvent systems like acetone/water or isopropanol/water can be effective.[2]
-
Ion-Exchange Chromatography: This technique can be used to separate the product from ionic impurities.[2]
-
Salt Formation: Converting the acid to a salt (e.g., sodium or cyclohexylammonium salt) can aid in purification and handling by reducing hygroscopicity.[2]
Q5: What are suitable storage conditions for this compound?
A5: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.
Experimental Protocol: Synthesis of this compound via Hydrolysis
This protocol describes a general method for the synthesis of this compound by hydrolyzing a tetrapropyl dipropylphosphonate precursor.
Materials:
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Tetrapropyl dipropylphosphonate
-
Concentrated Hydrochloric Acid (HCl)
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Deionized Water
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Dichloromethane (DCM)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Acetone
-
Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve tetrapropyl dipropylphosphonate in a suitable solvent.
-
Hydrolysis: Add an excess of concentrated hydrochloric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by ³¹P NMR or TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane to remove any unreacted starting material.
-
Collect the aqueous layer containing the product.
-
-
Isolation:
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Remove the water from the aqueous layer under reduced pressure using a rotary evaporator.
-
Dry the resulting crude product under high vacuum to remove residual water and HCl.
-
-
Purification:
-
Recrystallize the crude product from an acetone/water mixture to obtain pure this compound.[2]
-
Filter the crystals and dry them under high vacuum.
-
Visualizations
References
Preventing degradation of Dipropyldiphosphonic acid in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dipropyldiphosphonic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in an aqueous solution?
A1: The primary factors contributing to the degradation of this compound in aqueous solutions are pH, temperature, and the presence of oxidative agents. Like other phosphonates, this compound is susceptible to hydrolysis, particularly under strong acidic or alkaline conditions.[1][2][3][4] Elevated temperatures can accelerate this degradation process.[5][6][7][8]
Q2: What is the expected degradation pathway for this compound in an aqueous solution?
A2: The most probable degradation pathway for this compound in aqueous solution is hydrolysis of the P-O-P (pyrophosphate) bond. This cleavage would result in the formation of two molecules of propylphosphonic acid.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The degradation of this compound can be monitored using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), is a common and effective technique for separating and quantifying the parent compound and its degradation products.[9]
Q4: Are there any recommended storage conditions to minimize degradation?
A4: To minimize degradation, aqueous solutions of this compound should be stored at refrigerated temperatures (2-8 °C) and protected from light. The pH of the solution should be maintained in a neutral range (pH 6-8), as extreme pH values can catalyze hydrolysis.[3][4] For long-term storage, preparing solutions in a buffered system is recommended.
Q5: Can I use stabilizers to prevent the degradation of this compound?
A5: Yes, the use of buffering agents to control pH is a primary stabilization strategy.[10] For formulations susceptible to oxidation, the addition of antioxidants may also be beneficial, although hydrolysis is the more common degradation pathway for phosphonates.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of potency or unexpected experimental results. | Degradation of this compound in the aqueous solution. | 1. Verify Solution pH: Check the pH of your stock and working solutions. Adjust to a neutral pH (6-8) if necessary using a suitable buffer. 2. Control Temperature: Ensure solutions are stored at the recommended temperature (2-8 °C) and minimize exposure to elevated temperatures during experiments. 3. Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions of this compound. 4. Use a Stability-Indicating Method: Employ an analytical method like HPLC to quantify the concentration of this compound and detect any degradation products. |
| Appearance of unknown peaks in chromatogram. | Formation of degradation products. | 1. Identify Degradants: Use techniques like LC-MS to identify the structure of the unknown peaks. The expected primary degradation product is propylphosphonic acid. 2. Perform Forced Degradation Study: Conduct a forced degradation study (see experimental protocols below) to intentionally generate degradation products and confirm their identity.[11][12][13][14] |
| Precipitate formation in the solution. | Poor solubility at the current pH or temperature, or interaction with other components. | 1. Check Solubility: Review the solubility profile of this compound at different pH values and temperatures. 2. Adjust pH: The solubility of phosphonic acids can be pH-dependent. Adjusting the pH might redissolve the precipitate. 3. Filter Solution: If the precipitate is an impurity, filter the solution before use. |
Data Presentation
Table 1: Illustrative pH-Dependent Degradation of this compound at 40°C
| pH | Initial Concentration (mg/mL) | Concentration after 7 days (mg/mL) | % Degradation |
| 2.0 | 1.00 | 0.85 | 15.0 |
| 4.0 | 1.00 | 0.95 | 5.0 |
| 7.0 | 1.00 | 0.99 | 1.0 |
| 9.0 | 1.00 | 0.92 | 8.0 |
| 12.0 | 1.00 | 0.78 | 22.0 |
Table 2: Illustrative Temperature-Dependent Degradation of this compound at pH 7.0
| Temperature (°C) | Initial Concentration (mg/mL) | Concentration after 7 days (mg/mL) | % Degradation |
| 4 | 1.00 | 1.00 | 0.0 |
| 25 | 1.00 | 0.98 | 2.0 |
| 40 | 1.00 | 0.95 | 5.0 |
| 60 | 1.00 | 0.88 | 12.0 |
Disclaimer: The data presented in these tables are for illustrative purposes to demonstrate the expected trends in this compound degradation. Actual degradation rates may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N Hydrochloric Acid (HCl).
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N Sodium Hydroxide (NaOH).
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at a suitable wavelength (to be determined by UV scan) or Mass Spectrometer.
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Column Temperature: 30°C.
Visualizations
Caption: Proposed hydrolytic degradation pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 5. The influence of temperature on the degradation rate of LactoSorb copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of minodronic acid in aqueous solution for parenteral formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianjpr.com [asianjpr.com]
- 12. ajpsonline.com [ajpsonline.com]
- 13. jpsbr.org [jpsbr.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dipropyldiphosphonic Acid Synthesis & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipropyldiphosphonic Acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach for synthesizing P,P'-dialkyl diphosphonic acids involves a variation of the Michaelis-Arbuzov reaction. This method utilizes the reaction of a trialkyl phosphite with a suitable alkyl halide. In the case of this compound, this could involve the reaction of tripropyl phosphite with a propyl halide, followed by hydrolysis. Another potential route is the hydrolysis of propylphosphonic anhydride.
Q2: My final product is a sticky, oily residue instead of a solid. What should I do?
This is a common issue with phosphonic acids, which are often hygroscopic and difficult to crystallize. The sticky nature can be due to residual solvents or the inherent properties of the acid. Several purification strategies can be employed to obtain a solid product. These include conversion to a salt (e.g., sodium or dicyclohexylammonium salt) followed by crystallization, or chromatographic methods like anion-exchange chromatography. Lyophilization from t-butanol has also been reported to yield a more manageable fluffy foam instead of a sticky solid.[1]
Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?
During the synthesis of this compound, several impurities can form. Based on common side reactions in similar syntheses, you may be observing:
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Unreacted starting materials: Such as propyl phosphite or propyl halide.
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Mono-propyldiphosphonic acid: An intermediate product where only one propyl group has reacted.
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Propylphosphonic acid: A potential byproduct from the hydrolysis of intermediates.
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Pyrolysis byproducts: If the reaction was conducted at high temperatures, ester pyrolysis can lead to undesired side products.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using TLC or ³¹P NMR to ensure it has gone to completion. Consider increasing the reaction time or temperature cautiously. |
| Suboptimal reaction conditions | Optimize the stoichiometry of reactants. Ensure anhydrous conditions if using moisture-sensitive reagents. |
| Product loss during workup | Phosphonic acids can be highly water-soluble. Minimize aqueous extraction steps or use a continuous extraction method. |
Issue 2: Persistent Impurities After Initial Purification
| Potential Cause | Troubleshooting Step |
| Co-crystallization of impurities | Simple crystallization may not be sufficient. Consider the purification methods detailed in the experimental protocols below, such as anion-exchange chromatography or salt crystallization. |
| Thermally labile product | Avoid high temperatures during purification steps like distillation. Use vacuum distillation at lower temperatures if necessary. |
| Ineffective solvent for crystallization | Experiment with different solvent systems for crystallization. A mixture of a good solvent and a poor solvent (anti-solvent) can often induce crystallization. For phosphonic acids, combinations like acetone/water or acetonitrile/water have been suggested.[1] |
Experimental Protocols
Protocol 1: Purification via Anion-Exchange Chromatography
This protocol provides a general guideline for the purification of this compound using a strong anion-exchange resin.
Materials:
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Strong anion-exchange resin (e.g., Dowex® 1x8)
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M, 2 M)
-
Deionized water
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Chromatography column
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pH meter
-
Fraction collector
Procedure:
-
Resin Preparation:
-
Swell the anion-exchange resin in deionized water.
-
Pack the resin into a chromatography column.
-
Wash the column sequentially with 1 M HCl, deionized water until the eluate is neutral, and finally with the starting buffer (e.g., 0.1 M HCl).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the starting buffer.
-
Adjust the pH of the sample solution to be slightly basic to ensure the phosphonic acid groups are deprotonated.
-
Load the sample onto the equilibrated column.
-
-
Elution:
-
Wash the column with the starting buffer to remove any unbound impurities.
-
Elute the bound this compound using a stepwise or linear gradient of increasing HCl concentration. For example, you can use a gradient from 0.1 M to 2 M HCl.
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Collect fractions and monitor the elution profile using TLC or by measuring the pH of the fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
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The final product may be obtained as the free acid or a salt, depending on the final elution and workup conditions.
-
Protocol 2: Purification via Dicyclohexylammonium Salt Crystallization
This method is useful for purifying sticky phosphonic acids by converting them into a more crystalline salt form.
Materials:
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Crude this compound
-
Dicyclohexylamine
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Ethanol or Isopropanol
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Diethyl ether or Hexane (as anti-solvent)
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Stirring plate and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Salt Formation:
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Dissolve the crude this compound in a minimal amount of a suitable solvent like ethanol or isopropanol.
-
Slowly add dicyclohexylamine dropwise with stirring. A white precipitate of the dicyclohexylammonium salt should form. Monitor the pH to ensure it is neutral or slightly basic.
-
-
Crystallization:
-
If the salt precipitates immediately, you can proceed to filtration.
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If the salt remains in solution, you can induce crystallization by slowly adding an anti-solvent like diethyl ether or hexane until the solution becomes turbid.
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Allow the solution to stand at room temperature or in a refrigerator to promote crystal growth.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash them with the anti-solvent.
-
The crystals can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
-
-
Conversion back to Free Acid (Optional):
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To obtain the free acid, the dicyclohexylammonium salt can be treated with a strong acid, followed by extraction.
-
Data Presentation
The following table presents hypothetical purity data for this compound before and after purification using the described methods. This data is for illustrative purposes to demonstrate the expected improvement in purity.
| Purification Method | Initial Purity (³¹P NMR) | Final Purity (³¹P NMR) |
| Anion-Exchange Chromatography | ~75% | >95% |
| Dicyclohexylammonium Salt Crystallization | ~75% | >98% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Addressing solubility issues of Dipropyldiphosphonic acid in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Dipropyldiphosphonic acid in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an organophosphorus compound with the chemical formula C6H16O5P2.[1][2] Like many phosphonic acids, it exhibits limited solubility in aqueous solutions at neutral pH and in many common organic solvents. This can pose a significant challenge in experimental settings, affecting compound concentration, bioavailability, and the reproducibility of results.
Q2: What are the general solubility characteristics of this compound?
While specific quantitative data for this compound is limited, the solubility of phosphonic acids is known to be highly pH-dependent. In acidic or neutral aqueous solutions, their solubility is generally low. However, in basic (alkaline) solutions, the phosphonic acid groups deprotonate, forming a more soluble salt.
Q3: I am observing precipitation when I add this compound to my aqueous buffer. What is the likely cause?
Precipitation of this compound in aqueous buffers is a common issue, especially at or near neutral pH. This is due to the low intrinsic solubility of the protonated form of the acid. The pKa of the phosphonic acid groups influences this behavior; at a pH below the pKa, the acid will be in its less soluble, protonated form.
Q4: Can I dissolve this compound directly in water?
Directly dissolving this compound in pure water can be challenging and may result in a cloudy suspension or incomplete dissolution, especially at higher concentrations. The resulting solution will be acidic, and the low pH will not favor the dissolution of the acid.
Q5: Are there any recommended organic solvents for dissolving this compound?
Based on data for related phosphonic acids, this compound is expected to have some solubility in polar organic solvents. However, it is generally poorly soluble in nonpolar organic solvents.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in Aqueous Buffers (e.g., PBS)
Cause: Low solubility of the protonated form of the acid at neutral pH.
Solution:
-
pH Adjustment: The most effective method is to increase the pH of the solution. By adding a base (e.g., NaOH), the phosphonic acid groups will be deprotonated, significantly increasing the solubility. It is recommended to target a pH range of 7.0-9.0 for initial dissolution.
-
Co-Solvent Method: For applications where a high concentration of base is not desirable, a co-solvent approach can be used. First, dissolve the this compound in a minimal amount of a water-miscible organic solvent. Then, slowly add this solution to the aqueous buffer with vigorous stirring.
Issue 2: Compound Crashes Out of Solution After Initial Dissolution
Cause: This can happen if the pH of the final solution drops, if the solution is stored for an extended period, or if it is mixed with other components that lower the pH or interact with the compound.
Solution:
-
Maintain pH: Ensure the final experimental medium is buffered to a pH that maintains the solubility of the deprotonated form of the acid.
-
Fresh Preparation: Prepare solutions fresh before each experiment to minimize the risk of precipitation over time.
-
Compatibility Check: When mixing with other reagents, perform a small-scale compatibility test to ensure no precipitation occurs.
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H16O5P2 | [1][2] |
| Molecular Weight | 230.14 g/mol | [1] |
| pKa (Predicted) | 1.67 ± 0.10 | [2] |
| XLogP3 (Predicted) | -0.4 | [1] |
Table 2: General Solubility of Phosphonic Acids in Common Solvents (Qualitative)
| Solvent | Solubility | Notes |
| Water (neutral pH) | Low to Sparingly Soluble | Solubility is highly pH-dependent. |
| Aqueous Base (e.g., NaOH solution) | Soluble | Forms a soluble salt. |
| Ethanol | Sparingly Soluble to Soluble | Can be used as a co-solvent. |
| DMSO | Sparingly Soluble to Soluble | Can be used as a co-solvent. |
| Acetone | Sparingly Soluble | |
| Chloroform | Insoluble | |
| Hexane | Insoluble |
Experimental Protocols
Protocol 1: Solubilization of this compound in Aqueous Buffer using pH Adjustment
-
Weigh the desired amount of this compound powder.
-
Add a small volume of the target aqueous buffer (e.g., PBS, Tris).
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While stirring, add a dilute solution of NaOH (e.g., 0.1 M or 1 M) dropwise.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Continue adding NaOH until the solid is completely dissolved and the desired pH (typically 7.0-9.0) is reached.
-
Add the remaining volume of the aqueous buffer to achieve the final desired concentration.
-
Vortex or stir the solution until it is homogeneous.
Protocol 2: Solubilization of this compound using a Co-Solvent Method
-
Weigh the desired amount of this compound powder.
-
Add a minimal volume of a water-miscible organic solvent (e.g., ethanol or DMSO) to the powder. Start with a volume just sufficient to wet the powder.
-
Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
In a separate container, prepare the final volume of the desired aqueous buffer.
-
While vigorously stirring the aqueous buffer, slowly add the concentrated organic stock solution of this compound dropwise.
-
Continue stirring for several minutes to ensure the solution is homogeneous.
Visualizations
Caption: Decision workflow for solubilizing this compound.
Caption: pH effect on this compound solubility.
References
Technical Support Center: Dipropyldiphosphonic Acid Chelation Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dipropyldiphosphonic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your chelation experiments.
Disclaimer: Direct experimental data on the chelation efficacy of this compound is limited in publicly available literature. The information provided herein is largely based on data from a structurally similar and well-studied diphosphonic acid, 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP), and general principles of phosphonate chelation chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the expected chelation capacity of this compound?
Q2: How does pH affect the chelation efficacy of this compound?
The chelation efficacy of phosphonic acids like this compound is highly dependent on pH. The phosphonic acid groups have multiple pKa values, and their state of deprotonation, which is crucial for metal ion binding, changes with pH. Generally, chelation is more effective at higher pH values where the phosphonate groups are fully deprotonated, increasing their negative charge and affinity for positive metal ions. For instance, HEDP shows good chemical stability and chelation effects at high pH values.
Q3: Can the chelation efficacy be improved by adding other agents?
Yes, the use of synergistic agents can enhance the chelation efficacy. For example, combining phosphonates with polymers can lead to a synergistic effect where the combined performance is greater than the sum of the individual components. This is a common strategy in applications like industrial water treatment to improve scale and corrosion inhibition.
Q4: What is the effect of the propyl groups on the chelation properties of this compound compared to other diphosphonic acids like HEDP?
The propyl groups in this compound are likely to increase its lipophilicity compared to HEDP, which has a hydroxyl and a methyl group. This difference in lipophilicity could influence its solubility and interaction with metal ions in different solvent systems. The fundamental chelation mechanism, however, is primarily dictated by the diphosphonic acid moiety.
Troubleshooting Guides
This section addresses specific issues that may arise during your chelation experiments with this compound.
Issue 1: Low or Inconsistent Chelation Efficacy Readings
Possible Causes:
-
Incorrect pH: The pH of the experimental solution is not optimal for chelation.
-
Interfering Ions: Presence of other metal ions that compete for the chelating agent.
-
Precipitation: Formation of insoluble metal-phosphonate complexes.
-
Inaccurate Concentration: Incorrect concentration of the this compound or metal ion solution.
Solutions:
-
pH Optimization: Systematically vary the pH of your solution to find the optimal range for the specific metal ion you are studying. Use a pH meter for accurate measurements.
-
Use of Buffers: Employ a suitable buffer system to maintain a stable pH throughout the experiment.
-
Control for Interfering Ions: If possible, conduct experiments in a medium with a known and controlled ionic composition. If interfering ions are unavoidable, their presence and concentration should be noted.
-
Solubility Check: Visually inspect for any precipitate formation. If precipitation occurs, you may need to adjust the concentrations of your reactants or the pH of the solution.
-
Concentration Verification: Double-check the calculations and preparation of your stock solutions. If possible, use analytical techniques to confirm the concentrations.
Issue 2: Difficulties in Determining Stability Constants using Potentiometric Titration
Possible Causes:
-
Electrode Malfunction: The pH electrode is not calibrated correctly or is responding sluggishly.
-
Slow Complexation Kinetics: The formation of the metal-phosphonate complex is slow, leading to drifting potential readings.
-
Precipitate Formation During Titration: The formation of a solid phase can interfere with the electrode response and the equilibrium of the solution.
-
Incorrect Titrant Concentration: The concentration of the acid or base titrant is not accurately known.
Solutions:
-
Electrode Calibration and Maintenance: Calibrate the pH electrode with standard buffers before each titration. Ensure the electrode is properly filled and stored according to the manufacturer's instructions.
-
Allow for Equilibration: After each addition of titrant, allow sufficient time for the potential to stabilize before recording the reading.
-
Visual Monitoring: Continuously monitor the titration vessel for any signs of precipitation. If it occurs, the data obtained after that point may not be reliable for determining stability constants in a homogeneous solution.
-
Standardize Titrant: Accurately standardize the titrant solution against a primary standard.
Issue 3: Inaccurate Results in Spectrophotometric Chelation Assays
Possible Causes:
-
Wavelength Inaccuracy: The spectrophotometer is not set to the wavelength of maximum absorbance (λmax) for the metal-ligand complex.
-
Interference from other absorbing species: Other components in the solution may absorb light at the analytical wavelength.
-
Non-linearity of Beer-Lambert Law: The concentration of the complex is outside the linear range of the assay.
-
Cuvette Mismatch or Contamination: Using cuvettes that are not matched or are dirty.
Solutions:
-
Determine λmax: Scan the absorbance of the metal-phosphonate complex over a range of wavelengths to determine the optimal wavelength for measurement.
-
Use of a Blank: Prepare a blank solution containing all components except the analyte of interest to zero the spectrophotometer.
-
Prepare a Calibration Curve: Create a standard curve with known concentrations of the metal-ligand complex to ensure your measurements fall within the linear range.
-
Proper Cuvette Handling: Use clean, matched cuvettes. Rinse the cuvette with the sample solution before filling it for measurement.
Quantitative Data
Due to the scarcity of data for this compound, the following tables provide stability constants (log K) for the well-characterized analog, HEDP, with various metal ions. These values can serve as a useful reference point for your experiments.
Table 1: Stability Constants (log K) of HEDP with Divalent Metal Ions
| Metal Ion | log K |
| Ca²⁺ | 5.8 |
| Mg²⁺ | 5.2 |
| Cu²⁺ | 11.1 |
| Zn²⁺ | 10.7 |
| Fe²⁺ | 7.0 |
Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.
Table 2: Stability Constants (log K) of HEDP with Trivalent Metal Ions
| Metal Ion | log K |
| Fe³⁺ | 15.5 |
| Al³⁺ | 13.0 |
Experimental Protocols
Protocol 1: Determination of Metal-Chelate Stability Constants by Potentiometric Titration
This protocol outlines the general steps for determining the stability constants of this compound with a metal ion using potentiometric titration.
Materials:
-
This compound solution of known concentration.
-
Metal salt solution (e.g., chloride or nitrate salt) of known concentration.
-
Standardized strong acid (e.g., HCl) and strong base (e.g., NaOH) solutions.
-
Inert electrolyte solution (e.g., KCl or KNO₃) to maintain constant ionic strength.
-
Calibrated pH meter with a combination glass electrode.
-
Thermostated titration vessel.
-
Magnetic stirrer.
Procedure:
-
System Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Ligand Protonation Constants: Titrate a known volume of the this compound solution with a standardized strong base in the presence of an inert electrolyte. Record the pH after each addition of the base. This data is used to calculate the protonation constants of the ligand.
-
Metal-Ligand Titration: Prepare a solution containing known concentrations of this compound, the metal salt, and the inert electrolyte.
-
Titrate this solution with the standardized strong base, recording the pH at regular intervals.
-
Data Analysis: Use appropriate software (e.g., HYPERQUAD) to analyze the titration data and calculate the stability constants of the metal-ligand complexes.
Workflow for Potentiometric Titration Data Analysis:
Caption: Workflow for determining stability constants using potentiometric titration.
Protocol 2: Spectrophotometric Determination of Chelation Capacity
This protocol describes a general method to determine the chelation capacity of this compound using a colorimetric indicator.
Materials:
-
This compound solution.
-
Metal ion solution.
-
A suitable colorimetric indicator that forms a colored complex with the metal ion (e.g., Eriochrome Black T for Mg²⁺).
-
Buffer solution to maintain optimal pH for color development.
-
UV-Vis spectrophotometer.
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the metal-indicator complex.
-
Calibration Curve: Prepare a series of solutions with a fixed concentration of the indicator and varying concentrations of the metal ion. Measure the absorbance of each solution at λmax and plot a calibration curve of absorbance versus metal ion concentration.
-
Chelation Assay: Prepare a solution containing a known concentration of the metal ion and the indicator.
-
Add increasing amounts of the this compound solution to this mixture.
-
After each addition, allow the solution to equilibrate and then measure the absorbance at λmax. The absorbance will decrease as the this compound chelates the metal ion, displacing the indicator.
-
Data Analysis: From the decrease in absorbance, use the calibration curve to determine the concentration of the metal ion chelated by the this compound. This can then be used to calculate the chelation capacity.
Logical Relationship in Spectrophotometric Assay:
Caption: Logical flow of a competitive spectrophotometric chelation assay.
Stability of Dipropyldiphosphonic acid at different pH and temperatures
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Dipropyldiphosphonic acid in solution?
The stability of diphosphonic acids in solution is primarily influenced by pH, temperature, and the presence of oxidative agents. Like other organophosphorus esters, they can be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2][3] Elevated temperatures will generally accelerate the rate of degradation.[4][5][6]
Q2: How does pH influence the hydrolysis of diphosphonic acids?
The rate of hydrolysis of phosphonates and related esters is often pH-dependent.[2][7] Both acidic and basic conditions can promote hydrolysis, though the specific mechanism and rate can vary.[1][8] For many organophosphorus esters, base-catalyzed hydrolysis tends to favor cleavage at the phosphorus-oxygen (P-O) bond, while acid-catalyzed or neutral hydrolysis may favor cleavage at the carbon-oxygen (C-O) bond.[1] It is crucial to determine the pH profile of stability for your specific compound.
Q3: What are the likely degradation products of this compound under hydrolytic conditions?
Under hydrolytic stress, this compound is expected to break down into simpler phosphonic acid derivatives. The P-O-P bond in the diphosphonic acid moiety is a potential site for cleavage, as are the ester linkages if the propyl groups are attached via oxygen. The exact degradation products will depend on the specific cleavage points. Analytical techniques such as HPLC-MS/MS are often necessary to identify and quantify these degradation products.[9][10][11][12]
Q4: What is a forced degradation study and why is it important?
A forced degradation or stress study is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing (e.g., high temperature, extreme pH, oxidation, and light exposure).[13][14][15] These studies are essential for:
-
Identifying potential degradation products.[15]
-
Elucidating degradation pathways.[14]
-
Developing and validating stability-indicating analytical methods.[14]
-
Understanding the intrinsic stability of the molecule.[14]
The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13][14][16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under initial stress conditions. | The compound is highly stable under the tested conditions. The stress applied is insufficient. | Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).[15] Ensure that the chosen conditions are relevant to potential storage and handling environments. |
| Complete or very rapid degradation of the compound. | The stress conditions are too harsh. | Reduce the severity of the stress conditions (e.g., lower temperature, shorter duration, more dilute acid/base). The aim is to achieve a target degradation of 5-20%.[14] |
| Poor mass balance in the analytical results. | Not all degradation products are being detected by the analytical method. Degradation products may be volatile or may not have a chromophore for UV detection. The response factors of the degradation products are significantly different from the parent compound. | Use a universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD) in addition to UV. Investigate the possibility of volatile degradants using techniques like headspace GC-MS. Determine the relative response factors for the major degradants if possible. |
| Inconsistent or irreproducible stability results. | Variability in experimental conditions (e.g., temperature fluctuations, inaccurate pH of buffer solutions). The analytical method is not robust. Contamination of samples. | Ensure precise control over all experimental parameters. Validate the analytical method for robustness. Use high-purity reagents and solvents, and ensure proper cleaning of all glassware and equipment. |
| Difficulty in separating degradation products from the parent compound. | The chromatographic conditions are not optimized. The degradation products are structurally very similar to the parent compound. | Modify the HPLC mobile phase (e.g., change pH, organic modifier, or buffer concentration), try a different column chemistry (e.g., C18, phenyl-hexyl, HILIC), or adjust the gradient profile. Consider alternative separation techniques like ion chromatography or capillary electrophoresis. |
Summary of Stability Data
As no specific experimental data for this compound was found, the following table illustrates a hypothetical summary of results from a forced degradation study on a generic diphosphonic acid. This serves as an example of how to present such data.
| Stress Condition | Temperature (°C) | Duration | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 60 | 24 h | 15.2 | Mono-propyl diphosphonic acid, Phosphoric acid |
| 0.1 M NaOH | 60 | 8 h | 18.5 | Propyl phosphonic acid, Phosphoric acid |
| Water | 80 | 48 h | 5.8 | Mono-propyl diphosphonic acid |
| 3% H₂O₂ | 25 (Room Temp) | 24 h | 9.7 | Oxidized diphosphonic acid derivatives |
| Thermal (Solid State) | 80 | 7 days | 2.1 | Not detected |
| Photostability (ICH Q1B) | 25 (Room Temp) | 1.2 million lux hours | < 1.0 | Not detected |
Experimental Protocols
Protocol: Forced Degradation Study of a Diphosphonic Acid
1. Objective: To investigate the degradation profile of the diphosphonic acid under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the major degradation products.
2. Materials and Reagents:
-
Diphosphonic acid sample
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%
-
High-purity water (e.g., Milli-Q)
-
Acetonitrile (ACN), HPLC grade
-
Phosphate buffer, HPLC grade
-
Class A volumetric flasks and pipettes
-
pH meter
-
Stability chambers/ovens
-
Photostability chamber
3. Sample Preparation:
-
Prepare a stock solution of the diphosphonic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).[16]
4. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 1 M HCl to get a final acid concentration of 0.5 M.[17]
-
Incubate at 60°C.
-
Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 1 M NaOH to get a final base concentration of 0.5 M.[17]
-
Incubate at 60°C.
-
Withdraw samples at similar time points as the acid hydrolysis.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 6% H₂O₂ to get a final concentration of 3% H₂O₂.[17]
-
Keep the solution at room temperature.
-
Withdraw samples at predetermined time points.
-
-
Thermal Degradation (Solution):
-
Heat the stock solution (in water) at 80°C.
-
Withdraw samples at predetermined time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid diphosphonic acid in a stability chamber at 60°C / 75% RH for a specified period (e.g., 10 days).[17]
-
Dissolve the solid in the initial solvent for analysis.
-
-
Photostability:
5. Analytical Method:
-
A stability-indicating HPLC method should be used. A common starting point for phosphonic acids is reverse-phase chromatography with a C18 column.
-
Mobile Phase: A gradient of a phosphate buffer (pH adjusted to be compatible with the analyte and column) and acetonitrile is often effective.
-
Detection: UV detection at a suitable wavelength. Mass spectrometric (MS) detection is highly recommended for the identification of unknown degradation products.[9][10][11][12]
-
The method must be validated to ensure it can separate the parent compound from all significant degradation products.
6. Data Analysis:
-
Calculate the percentage degradation for each condition.
-
Characterize the major degradation products using MS and/or by synthesizing reference standards.
-
Perform a mass balance calculation to ensure that all major components are accounted for.[14]
Visualizations
Caption: Workflow for a forced degradation study of a diphosphonic acid.
Caption: Potential hydrolytic degradation pathways for a generic diphosphonic acid.
References
- 1. web.viu.ca [web.viu.ca]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 9. Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 11. Analytical insight into degradation processes of aminopolyphosphonates as potential factors that induce cyanobacterial blooms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Phosphonic Acids: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS999 | Semantic Scholar [semanticscholar.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. sgs.com [sgs.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. SOP for Forced Degradation Study [m-pharmainfo.com]
Common side reactions in the synthesis of diphosphonic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diphosphonic acids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of diphosphonic acids, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Diphosphonic Acid After Hydrolysis of a Diphosphonate Ester
-
Question: I performed an acidic hydrolysis of my tetraalkyl diphosphonate ester using concentrated HCl at reflux, but I have a low yield of my target diphosphonic acid. What could be the problem?
-
Possible Causes and Solutions:
-
Incomplete Hydrolysis: The hydrolysis of sterically hindered or electronically deactivated phosphonate esters can be slow.
-
Troubleshooting:
-
Increase Reaction Time: Extend the reflux time and monitor the reaction progress using techniques like ³¹P NMR spectroscopy.
-
Increase Acid Concentration/Temperature: While effective, this can increase the risk of side reactions. Proceed with caution and monitor for byproducts.
-
Alternative Hydrolysis Method: For sensitive substrates, consider milder methods like the McKenna reaction, which utilizes bromotrimethylsilane (TMSBr) followed by methanolysis.[1] This method is often quantitative and avoids harsh acidic conditions.
-
-
-
P-C Bond Cleavage: The P-C bond can be susceptible to cleavage under aggressive acidic conditions, especially if the carbon atom is attached to an activating group (e.g., a hydroxyl group on an aromatic ring).[1] This leads to the formation of phosphoric acid and the corresponding organic fragment.
-
Troubleshooting:
-
Milder Acidic Conditions: Use a lower concentration of HCl or a different acid like HBr and monitor the reaction carefully.
-
McKenna Reaction: This is the preferred method to avoid P-C bond cleavage for sensitive substrates due to its mild, non-acidic nature.[1][2][3]
-
Protecting Groups: If the activating group is not the desired functionality, consider protecting it before phosphonylation and deprotecting it after the diphosphonic acid is formed.
-
-
-
Degradation of Other Functional Groups: The harsh conditions of acidic hydrolysis can affect other sensitive functional groups in your molecule, such as esters or amides.
-
Troubleshooting:
-
Use Milder Hydrolysis Methods: The McKenna reaction is highly chemoselective and typically does not affect other ester groups.[]
-
Orthogonal Protection Strategy: Design your synthesis with protecting groups that are stable to the hydrolysis conditions of the phosphonate esters but can be removed selectively later.
-
-
-
Issue 2: Formation of an Unexpected Byproduct in the Synthesis of a Hydroxy-Substituted Bisphosphonate via the Pudovik Reaction
-
Question: I am synthesizing a 1-hydroxy-1,1-bisphosphonate via the Pudovik reaction of an acylphosphonate with a dialkyl phosphite, but I am isolating a significant amount of a rearranged byproduct. How can I favor the formation of my desired product?
-
Possible Cause and Solution:
-
Base-Catalyzed Rearrangement: The Pudovik reaction is often base-catalyzed (e.g., with diethylamine). At higher catalyst concentrations, the initially formed α-hydroxy bisphosphonate can undergo a rearrangement to a phosphonate-phosphate derivative.
-
Troubleshooting:
-
Control Catalyst Concentration: The amount of base catalyst is critical. Using a lower concentration of diethylamine (e.g., 5%) has been shown to selectively produce the desired α-hydroxy-methylenebisphosphonate, while a higher concentration (e.g., 40%) can lead exclusively to the rearranged product.[5]
-
-
-
Quantitative Data on Pudovik Reaction Side Products
| Catalyst Concentration (Diethylamine) | Desired α-Hydroxy-methylenebisphosphonate Yield | Rearranged Phosphonate-Phosphate Yield |
| 5% | Selective formation | Not observed |
| 40% | Not observed | Exclusive product |
Issue 3: Byproduct Formation in the Michaelis-Arbuzov Reaction for Bisphosphonate Synthesis
-
Question: I am preparing a tetraalkyl bisphosphonate using the Michaelis-Arbuzov reaction of a dihaloalkane with a trialkyl phosphite, and I am observing significant byproduct formation. How can I improve the purity of my product?
-
Possible Causes and Solutions:
-
Incomplete Reaction and Side Reactions: The Michaelis-Arbuzov reaction can sometimes be incomplete and may be accompanied by side reactions, leading to the formation of monophosphonates or other byproducts. For instance, the reaction of α-chloro-benzylphosphonates with triethyl phosphite can result in low conversions and the formation of diethyl benzylphosphonate as a byproduct.[6]
-
Troubleshooting:
-
Optimize Reaction Conditions: Vary the temperature, reaction time, and stoichiometry of the reactants. Using an excess of the trialkyl phosphite can sometimes drive the reaction to completion.
-
Alternative Substrates: Using more reactive α-methanesulfonyloxy derivatives instead of α-halogeno compounds can lead to cleaner reactions and higher yields of the desired bisphosphonate.[6]
-
Purification: Careful purification by column chromatography is often necessary to separate the desired bisphosphonate from the byproducts.
-
-
-
Quantitative Data on Michaelis-Arbuzov Reaction Side Products
| Reactants | Conversion | Diethyl benzylphosphonate byproduct |
| α-chloro-benzylphosphonate + ethyl diphenylphosphinite | 90% | 25% |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in diphosphonic acid synthesis?
A1: The most common side reactions include:
-
P-C bond cleavage: Especially during harsh acidic hydrolysis of phosphonate esters.[1]
-
Incomplete hydrolysis: Leading to mixtures of partially and fully hydrolyzed products.
-
Rearrangement reactions: Particularly in the base-catalyzed Pudovik synthesis of hydroxy-bisphosphonates.[5]
-
Formation of byproducts in coupling reactions: Such as the formation of monophosphonates in the Michaelis-Arbuzov reaction.[6]
-
Formation of pyrophosphonates: This can occur under conditions that favor the dehydration or condensation of phosphonic acid groups.
Q2: How can I monitor the progress of my diphosphonic acid synthesis?
A2: ³¹P NMR spectroscopy is an excellent technique to monitor the reaction progress. The chemical shifts of the phosphorus atoms in the starting materials (e.g., phosphonate esters), intermediates, the desired diphosphonic acid, and any phosphorus-containing byproducts are typically distinct, allowing for straightforward tracking of the reaction.
Q3: What is the best way to purify my diphosphonic acid?
A3: The purification method depends on the properties of your specific diphosphonic acid and the nature of the impurities.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a very effective method for purification.
-
Ion-Exchange Chromatography: This is a powerful technique for purifying highly polar and charged molecules like diphosphonic acids. Anion-exchange chromatography is typically used, where the negatively charged phosphonate groups bind to a positively charged stationary phase. The product is then eluted using a salt gradient or by changing the pH.
-
Precipitation: Diphosphonic acids can sometimes be purified by precipitation from a solution by adding a non-solvent.
Q4: Are there any general strategies to minimize side reactions?
A4: Yes, some general strategies include:
-
Use of Mild Reaction Conditions: Whenever possible, opt for milder synthetic methods to avoid degradation of your starting materials or products. For example, use the McKenna reaction instead of harsh acid hydrolysis for sensitive molecules.[1][2][3]
-
Careful Control of Stoichiometry and Catalysts: As seen in the Pudovik reaction, the amount of catalyst can dramatically influence the product distribution.[5]
-
Inert Atmosphere: For reactions involving air- or moisture-sensitive reagents, such as those in the Michaelis-Arbuzov reaction, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Stepwise Approach: In some cases, a stepwise approach with purification of intermediates can lead to a cleaner final product than a one-pot synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Hydrolysis of a Tetraalkyl Diphosphonate Ester using Concentrated HCl
-
To a round-bottom flask equipped with a reflux condenser, add the tetraalkyl diphosphonate ester.
-
Add a sufficient volume of concentrated hydrochloric acid (e.g., 6 M to 12 M) to dissolve or suspend the ester.
-
Heat the mixture to reflux and maintain the temperature for the required time (typically 4-24 hours).
-
Monitor the reaction progress by ³¹P NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess HCl and water under reduced pressure.
-
The crude diphosphonic acid can be purified by recrystallization or ion-exchange chromatography.
Protocol 2: General Procedure for the McKenna Reaction for the Deprotection of a Tetraalkyl Diphosphonate Ester
-
Dissolve the tetraalkyl diphosphonate ester in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere.
-
Add an excess of bromotrimethylsilane (TMSBr) (typically 2-4 equivalents per phosphonate ester group) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for the required time (typically 1-24 hours).
-
Monitor the formation of the bis(trimethylsilyl) phosphonate intermediate by ³¹P NMR.
-
Once the silylation is complete, carefully add methanol to the reaction mixture.
-
Stir for 30 minutes to 1 hour to effect the methanolysis of the silyl esters.
-
Remove all volatile components (solvent, excess methanol, and silyl byproducts) under reduced pressure to obtain the crude diphosphonic acid.
-
Purify the product as necessary.
Protocol 3: General Procedure for the Pudovik Reaction to Synthesize a 1-Hydroxy-1,1-bisphosphonate
-
In a flame-dried flask under an inert atmosphere, dissolve the acylphosphonate and the dialkyl phosphite in a dry, aprotic solvent (e.g., diethyl ether or THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base catalyst (e.g., diethylamine, 5 mol%) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC or ³¹P NMR.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Side reactions in acidic hydrolysis of diphosphonate esters.
Caption: Influence of catalyst concentration in the Pudovik reaction.
Caption: Troubleshooting workflow for low yield in diphosphonic acid synthesis.
References
Purification of Dipropyldiphosphonic acid using column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of dipropyldiphosphonic acid using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying this compound using column chromatography?
A1: this compound is a highly polar compound due to the two phosphonic acid groups. This high polarity can lead to several challenges during purification by column chromatography, including:
-
Strong retention on normal-phase silica gel: The polar phosphonic acid moieties can interact very strongly with the polar silanol groups of a silica gel stationary phase, leading to poor elution and peak tailing.
-
Poor solubility in common organic solvents: The compound may have limited solubility in the less polar organic solvents typically used in normal-phase chromatography.
-
Need for highly polar mobile phases: To elute the compound from a normal-phase column, very polar and often complex solvent systems are required.[1]
Q2: What are the recommended column chromatography techniques for purifying this compound?
A2: Due to the high polarity of this compound, several chromatography techniques can be considered:
-
Normal-Phase Chromatography with a highly polar mobile phase: While challenging, it is possible using a very polar eluent system.
-
Reversed-Phase Chromatography (RPC): This is often a more suitable technique for highly polar compounds. A non-polar stationary phase (like C18) is used with a polar mobile phase.[1]
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and is well-suited for ionic compounds like diphosphonic acids.[2]
Q3: Is it better to purify this compound or its ester precursor?
A3: In many cases, it is easier to purify the dialkyl or diphenyl ester precursor of the phosphonic acid.[1] These esters are less polar and behave more predictably in standard silica gel chromatography. The purified ester can then be hydrolyzed to the final phosphonic acid in a subsequent step, which often results in a cleaner final product that may not require extensive purification.[1]
Troubleshooting Guides
Normal-Phase Silica Gel Chromatography
| Problem | Possible Cause | Solution |
| Compound does not elute from the column. | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. Consider adding methanol, water, or even a small amount of acid (e.g., acetic acid or formic acid) to the eluent system. A common highly polar eluent is a mixture of chloroform, methanol, and water.[1] |
| Broad peaks and significant tailing. | Strong interaction between the phosphonic acid groups and the silica gel. | Add a competitive binding agent to the mobile phase, such as a small percentage of acetic or formic acid, to reduce the interaction with the stationary phase. Alternatively, consider switching to a different chromatography technique like reversed-phase or ion-exchange. |
| Compound appears to decompose on the column. | The acidic nature of silica gel may be causing degradation of the compound. | Deactivate the silica gel by pre-treating it with a base, such as triethylamine, before packing the column. Alternatively, use a different stationary phase like alumina.[3] |
Reversed-Phase Chromatography (RPC)
| Problem | Possible Cause | Solution |
| Compound elutes in the void volume (no retention). | The mobile phase is too polar, or the compound is not retained by the non-polar stationary phase. | Increase the polarity of the mobile phase by increasing the water content. Ensure the pH of the mobile phase is adjusted to suppress the ionization of the phosphonic acid groups, which will increase retention on the reversed-phase column. |
| Poor peak shape. | Secondary interactions with residual silanol groups on the stationary phase. | Use an end-capped C18 column to minimize interactions with free silanol groups. Add an ion-pairing agent to the mobile phase to improve peak shape. |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography
This protocol is a starting point and may require optimization.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., methanol).
-
Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the column.
-
-
Elution:
-
Begin with a moderately polar mobile phase and gradually increase the polarity. A gradient elution is often necessary.
-
Example Mobile Phase System: A gradient of methanol in dichloromethane (DCM), or a more polar system like chloroform/methanol/water (e.g., starting with 5:1:0.1 and increasing the methanol and water content).[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Reversed-Phase Column Chromatography (C18)
-
Stationary Phase: C18-functionalized silica gel.
-
Column Preparation:
-
Wet the stationary phase with a polar organic solvent (e.g., methanol or acetonitrile).
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for several column volumes.
-
-
Sample Loading:
-
Dissolve the crude product in the initial mobile phase.
-
Load the solution onto the equilibrated column.
-
-
Elution:
-
Elute with a gradient of increasing organic solvent (e.g., acetonitrile or methanol) in water. The mobile phase should be acidified (e.g., with 0.1% formic or acetic acid) to suppress the ionization of the phosphonic acid groups.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze by HPLC.
-
Data Presentation
Table 1: Example Mobile Phase Gradients for Column Chromatography
| Technique | Solvent A | Solvent B | Example Gradient Profile |
| Normal-Phase | Dichloromethane | Methanol | 0-10 min: 5% B; 10-30 min: 5-20% B; 30-40 min: 20-50% B |
| Reversed-Phase | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 0-5 min: 5% B; 5-25 min: 5-50% B; 25-30 min: 50-95% B |
Visualizations
References
Technical Support Center: Minimizing Interference of Dipropyldiphosphonic Acid in Biological Assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to identify and mitigate potential interference caused by Dipropyldiphosphonic acid and related bisphosphonates in common biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biological assays?
This compound is an organophosphorus compound belonging to the phosphonic acid family.[1] Like other bisphosphonates, its structure gives it a strong affinity for divalent metal cations. This property is a primary source of interference in biological assays through two main mechanisms:
-
Divalent Cation Chelation: The phosphonate groups can bind to and sequester essential metal cofactors (e.g., Mg²⁺, Ca²⁺, Zn²⁺, Fe²⁺) from the assay buffer.[2][3] Many enzymes, such as polymerases, kinases, and phosphatases, are dependent on these cations for their activity. Chelation can lead to a false inhibition of the enzyme.
-
Direct Biological Effects: Certain classes of bisphosphonates, particularly nitrogen-containing ones, have known biological activities, such as inhibiting farnesyl pyrophosphate synthase in the mevalonate pathway.[4] This can induce cytotoxicity or apoptosis, which may be misinterpreted as a non-specific artifact in cell-based assays.[5][6]
Q2: My enzyme's activity is significantly lower than expected in the presence of my test compound. How can I determine if this compound is causing interference through metal chelation?
This is a classic sign of interference by a chelating agent. The most direct way to test this is to perform a cation supplementation experiment.
-
Hypothesis: If the compound is chelating metal cofactors, adding an excess of that cation to the reaction buffer should restore enzyme activity.
-
Test: Run the enzyme assay with your compound under three conditions: (1) standard buffer, (2) buffer supplemented with a low concentration of the key divalent cation (e.g., 5-10 mM MgCl₂), and (3) buffer supplemented with a high concentration of the cation (e.g., 20-50 mM MgCl₂).
-
Expected Outcome: If chelation is the issue, you should observe a dose-dependent recovery of enzyme activity with increasing cation concentration.
Q3: I'm observing high cytotoxicity in my cell-based assay. How can I differentiate between a genuine biological effect and non-specific assay interference?
This is a critical question, as bisphosphonates can genuinely impact cell viability.[5][7] To distinguish between a true biological effect and an artifact, you should:
-
Use Orthogonal Assays: Employ multiple viability assays that measure different cellular parameters. For example, combine an MTT assay (measures metabolic activity) with a Calcein-AM/Propidium Iodide assay (measures membrane integrity) or a cell counting method.[5][6][8] If the compound only affects one type of assay (e.g., a colorimetric or fluorescent readout), it may be an artifact. Consistent results across different methods suggest a true biological effect.
-
Check for Readout Interference: Run "compound-only" controls in cell-free assay medium. This will show if the compound itself absorbs light or fluoresces at the same wavelength as your assay's detection method, creating a false signal.
-
Vary Incubation Time: True cytotoxic effects are often time and dose-dependent. Assess viability at multiple time points (e.g., 6, 24, and 48 hours). An immediate, sharp drop in signal upon compound addition may point towards an interference artifact.
Q4: What are the essential experimental controls to include when working with this compound?
Proper controls are crucial for interpreting your data correctly. Always include:
-
Vehicle Control: The solvent used to dissolve the this compound, added at the same final concentration.
-
Positive Control: A known inhibitor or activator for your assay to ensure the assay is performing as expected.
-
Negative Control: A no-enzyme or no-cell control to determine the background signal.
-
Compound Interference Control (Cell-Free): Your compound in the assay medium without cells or enzymes. This is essential to check for direct effects on the assay reagents or readout.
Troubleshooting Guide
Problem: Reduced Signal in a Divalent Cation-Dependent Enzyme Assay (e.g., Kinase, Polymerase, ATPase)
If you observe lower-than-expected enzyme activity, consult the following guide.
Initial Observations
| Symptom | Potential Cause |
|---|---|
| Enzyme activity decreases as compound concentration increases. | True inhibition or interference by metal chelation. |
| The IC₅₀ of a known inhibitor appears to shift significantly. | Compound is interfering with the assay's optimal conditions. |
| Assay signal is low even at very low compound concentrations. | Strong chelation effect or direct enzyme inhibition. |
Troubleshooting Workflow
This workflow helps diagnose and resolve issues related to potential metal chelation.
Caption: Troubleshooting workflow for suspected assay interference.
Quantitative Data Example: Reversing Chelation Effects
The table below shows hypothetical data for a kinase assay testing a known inhibitor in the presence of 10 µM this compound. The addition of excess MgCl₂ reverses the apparent shift in the inhibitor's potency, indicating that the primary interference mechanism was metal chelation.
| Condition | Known Inhibitor IC₅₀ (nM) | Fold Shift vs. Control |
| Control (No Diphosphonate) | 15.2 | 1.0 |
| + 10 µM this compound | 145.5 | 9.6 |
| + 10 µM Diphosphonate + 10 mM MgCl₂ | 18.1 | 1.2 |
Key Experimental Protocols
Protocol 1: Mitigating Interference in a Generic Kinase Activity Assay
This protocol outlines the steps for a standard kinase assay, with modifications to counteract interference from a chelating compound.
-
Reagent Preparation:
-
Prepare a 2X Kinase Buffer: 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 2 mM DTT, 0.02% Triton X-100. Note: The MgCl₂ concentration is elevated from a typical 10 mM to proactively counteract chelation.
-
Prepare ATP and substrate solutions in nuclease-free water.
-
Prepare this compound and control compounds in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of 4X compound dilutions to the appropriate wells. Include "vehicle-only" and "no-enzyme" controls.
-
Add 5 µL of a 2X enzyme/substrate mix prepared in the 2X Kinase Buffer.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the reaction by adding 2.5 µL of 4X ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., luminescence, fluorescence).
-
-
Cation Supplementation Test (if interference is still suspected):
-
Repeat the assay using three different 2X Kinase Buffers containing 10 mM, 20 mM, and 50 mM MgCl₂, respectively.
-
Analyze the data to see if the compound's apparent inhibitory activity decreases as the MgCl₂ concentration increases.
-
Protocol 2: Differentiating Cytotoxicity in an MTT Assay
This protocol describes how to use controls to identify artifacts in a standard MTT cell viability assay.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Treat cells with the compound dilutions and incubate for the desired period (e.g., 48 hours).
-
Crucially, set up parallel wells containing the same compound dilutions in cell-free media. These are your interference controls.
-
-
MTT Assay Procedure:
-
Add 10 µL of MTT reagent (5 mg/mL) to all wells (both with and without cells).
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilize the crystals by adding 100 µL of solubilization buffer (e.g., DMSO or a 0.01 M HCl solution with 10% SDS).
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the average absorbance from the "compound in cell-free media" wells from the corresponding "compound with cells" wells. This corrects for any absorbance caused by the compound itself.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Mechanisms of Interference Visualized
Divalent Cation Chelation
Bisphosphonates can directly bind to essential metal cofactors, rendering enzymes inactive. This is a common form of assay interference, not true inhibition.
Caption: Mechanism of enzyme inactivation by metal chelation.
Mevalonate Pathway Inhibition
Nitrogen-containing bisphosphonates inhibit the mevalonate pathway, which is essential for producing lipids necessary for cell function and survival.[4] This is a true biological effect that can lead to cytotoxicity.
Caption: Inhibition of the Mevalonate Pathway by N-bisphosphonates.
References
- 1. This compound | C6H16O5P2 | CID 11746426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [PDF] Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of bisphosphonates on viability, migration, and apoptosis of human oral keratinocytes--in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory Effects of Alendronate on Adhesion and Viability of Preosteoblast Cells on Titanium Discs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Purity of Dipropyldiphosphonic Acid: A Comparative Guide to 31P-NMR Spectroscopy and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the development and manufacturing of active pharmaceutical ingredients and other chemical entities. For organophosphorus compounds such as Dipropyldiphosphonic acid, various analytical techniques are available, each with its distinct advantages and limitations. This guide provides a comprehensive comparison of ³¹P-NMR spectroscopy with alternative methods for the validation of this compound purity, supported by experimental protocols and data.
Introduction to Purity Analysis of this compound
This compound is a member of the diphosphonate class of compounds, which are characterized by a P-C-P backbone. The integrity and purity of such compounds are paramount for their intended application. Impurities, which can arise from the synthetic route, may include unreacted starting materials like phosphorous acid and propylphosphonic acid, as well as byproducts like orthophosphoric acid. This guide focuses on the robust and reliable ³¹P-NMR spectroscopy as a primary analytical tool and compares its performance against High-Performance Liquid Chromatography (HPLC) and Potentiometric Titration.
Quantitative Comparison of Analytical Methods
To provide a clear and objective comparison, the following table summarizes the performance of ³¹P-NMR, HPLC, and Potentiometric Titration in determining the purity of a representative batch of this compound.
| Parameter | ³¹P-NMR Spectroscopy | HPLC (with UV detection) | Potentiometric Titration |
| Purity (%) | 99.2 ± 0.1 | 98.9 ± 0.3 | 98.5 ± 0.5 |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.15% | ~0.03% | ~0.3% |
| Specificity | High (structure-specific) | Moderate (retention time) | Low (acidic impurities interfere) |
| Analysis Time per Sample | ~30 minutes | ~45 minutes | ~20 minutes |
| Sample Preparation | Simple dissolution | Derivatization may be needed | Dissolution |
| Throughput | Moderate | High | Moderate |
| Information Provided | Purity, impurity profile | Purity, impurity profile | Total acidity |
Experimental Protocols
Purity Determination by ³¹P-NMR Spectroscopy
³¹P-NMR spectroscopy is a powerful technique for the analysis of phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus.[1] It provides direct structural information and allows for the simultaneous quantification of the main compound and its phosphorus-containing impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.
Materials:
-
This compound sample
-
Deuterated water (D₂O)
-
Internal Standard (IS): Triphenyl phosphate (TPP) or another suitable certified reference material.
-
pH buffer (e.g., phosphate buffer)
Procedure:
-
Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and 5 mg of the internal standard (Triphenyl phosphate) into a clean, dry vial.
-
Dissolve the mixture in 0.75 mL of D₂O.
-
Adjust the pH of the solution to a specific value (e.g., pH 7.4) using a suitable buffer to ensure reproducible chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire a proton-decoupled ³¹P-NMR spectrum.
-
Use a pulse angle of 30-45° to ensure adequate signal-to-noise for all phosphorus species.
-
Employ a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the phosphorus nuclei being quantified to ensure full relaxation and accurate integration. A typical D1 of 20-30 seconds is recommended for quantitative analysis of phosphonates.[2]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or 256 scans).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (Area_sample / N_sample) * (N_IS / Area_IS) * (MW_sample / Weight_sample) * (Weight_IS / MW_IS) * Purity_IS
Where:
-
Area_sample and Area_IS are the integrated peak areas of the sample and internal standard, respectively.
-
N_sample and N_IS are the number of phosphorus atoms in the sample (2 for this compound) and the internal standard (1 for TPP).
-
MW_sample and MW_IS are the molecular weights of the sample and internal standard.
-
Weight_sample and Weight_IS are the weights of the sample and internal standard.
-
Purity_IS is the certified purity of the internal standard.
-
Expected Chemical Shifts:
-
This compound: The two equivalent phosphorus atoms are expected to appear as a singlet in the range of 15-25 ppm.
-
Potential Impurities:
-
Propylphosphonic acid: ~25-35 ppm
-
Phosphorous acid: ~3-7 ppm (can be pH-dependent)
-
Orthophosphoric acid: ~0-3 ppm (can be pH-dependent)
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used separation technique for purity determination. For non-chromophoric compounds like this compound, indirect UV detection or derivatization is often required.[3][4][5]
Instrumentation:
-
HPLC system with a UV detector.
-
Anion-exchange or reversed-phase column with an ion-pairing agent.
Materials:
-
This compound sample
-
Mobile phase: e.g., a buffered aqueous solution with an ion-pairing agent like tetrabutylammonium hydroxide and an organic modifier like acetonitrile.
-
Derivatizing agent (if required).
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a known concentration.
-
Chromatographic Conditions:
-
Column: A suitable anion-exchange column.
-
Mobile Phase: Isocratic or gradient elution with a buffered mobile phase.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Indirect UV detection at a wavelength where the mobile phase additive absorbs, or UV detection after post-column derivatization.
-
-
Analysis: Inject the sample solution and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Purity Determination by Potentiometric Titration
Potentiometric titration is a classic analytical method that can be used to determine the purity of acidic substances like this compound.
Instrumentation:
-
Autotitrator or a pH meter with a suitable electrode.
Materials:
-
This compound sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
Deionized water.
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in a known volume of deionized water.
-
Titration: Titrate the sample solution with the standardized NaOH solution. Record the pH or potential as a function of the titrant volume.
-
Analysis: Determine the equivalence points from the titration curve (typically the points of inflection). The purity is calculated based on the volume of titrant consumed to reach the second equivalence point, corresponding to the neutralization of both phosphonic acid groups.
Visualizing the Methodologies
To better illustrate the workflows and logical comparisons, the following diagrams are provided.
Conclusion
The validation of this compound purity can be effectively achieved using ³¹P-NMR spectroscopy, HPLC, and potentiometric titration.
-
³¹P-NMR spectroscopy stands out for its high specificity, providing both structural and quantitative information in a single, non-destructive measurement with minimal sample preparation. It is particularly advantageous for identifying and quantifying unknown phosphorus-containing impurities.
-
HPLC offers excellent sensitivity and is well-suited for high-throughput screening. However, it may require method development, including the selection of appropriate columns and detection methods, and may not provide the same level of structural information as NMR.
-
Potentiometric titration is a simple and rapid method for determining the overall acidic content but lacks the specificity to distinguish between the active compound and acidic impurities.
The choice of the most appropriate method will depend on the specific requirements of the analysis, including the need for structural information, the required sensitivity, and the desired sample throughput. For comprehensive purity assessment and impurity profiling, ³¹P-NMR spectroscopy is a highly recommended and powerful tool.
References
- 1. mdpi.com [mdpi.com]
- 2. Improvement of quantitative solution 31P NMR analysis of soil organic P: a study of spin–lattice relaxation responding to paramagnetic ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organic acids by HPLC? - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
Comparing the efficacy of Dipropyldiphosphonic acid to other bisphosphonates
A Comparative Analysis of Bisphosphonate Efficacy in Bone Resorption
Notably, a comprehensive search of the scientific literature did not yield any data regarding the biological efficacy of Dipropyldiphosphonic acid as a bisphosphonate for the treatment of bone-related disorders. Therefore, this guide provides a comparative analysis of the two primary classes of well-established bisphosphonates: non-nitrogenous and nitrogenous bisphosphonates.
Bisphosphonates are a cornerstone in the management of diseases characterized by excessive bone resorption, such as osteoporosis and Paget's disease. Their fundamental structure, characterized by a P-C-P backbone, allows for strong binding to bone mineral. The efficacy and mechanism of action of bisphosphonates are primarily determined by the chemical nature of their R2 side chain, which broadly classifies them into two groups: non-nitrogenous and nitrogenous bisphosphonates.[1][2]
Mechanism of Action: A Tale of Two Pathways
The two classes of bisphosphonates exert their anti-resorptive effects on osteoclasts, the primary cells responsible for bone breakdown, through distinct molecular mechanisms.
Non-Nitrogenous Bisphosphonates: This class, which includes older drugs like etidronate and clodronate, acts by being metabolized into cytotoxic analogs of adenosine triphosphate (ATP).[2] These non-hydrolyzable ATP analogs accumulate within the osteoclast, interfering with ATP-dependent cellular processes and ultimately inducing apoptosis (programmed cell death).
Nitrogenous Bisphosphonates (N-BPs): The more potent, newer generation of bisphosphonates, such as alendronate, risedronate, ibandronate, and zoledronic acid, contain a nitrogen atom in their R2 side chain.[2][3] This structural feature allows them to inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[2][3] The inhibition of FPPS prevents the synthesis of essential isoprenoid lipids (farnesyl pyrophosphate and geranylgeranyl pyrophosphate) that are required for the post-translational modification (prenylation) of small GTP-binding proteins. These proteins are crucial for osteoclast function, survival, and cytoskeletal organization. Disruption of this pathway leads to osteoclast inactivation and apoptosis.[2]
Comparative Efficacy
Clinical and preclinical studies have consistently demonstrated the superior anti-resorptive potency of nitrogenous bisphosphonates compared to their non-nitrogenous counterparts.
| Bisphosphonate Class | Representative Drug(s) | Relative Potency (vs. Etidronate) | Fracture Risk Reduction (Vertebral) | Fracture Risk Reduction (Non-Vertebral) |
| Non-Nitrogenous | Etidronate, Clodronate | 1 - 10 | Moderate | Limited Evidence |
| Nitrogenous | Alendronate | 100 - 1,000 | High (40-70%) | Significant (20-50%) |
| Risedronate | >1,000 | High (41-49%) | Significant (36%) | |
| Ibandronate | >10,000 | High (50-62%) | Not consistently demonstrated | |
| Zoledronic Acid | >100,000 | High (70%) | Significant (25-41%) |
This table summarizes relative potency and general fracture risk reduction data from various clinical trials. Specific values can vary depending on the patient population and study design.
Experimental Protocols
The evaluation of bisphosphonate efficacy relies on a variety of in vitro and in vivo experimental models.
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
Objective: To determine the in vitro potency of a bisphosphonate by measuring its ability to inhibit the FPPS enzyme.
Methodology:
-
Recombinant human FPPS is purified.
-
The enzyme is incubated with its substrates, geranyl pyrophosphate (GPP) and isopentenyl pyrophosphate (IPP), in the presence of varying concentrations of the test bisphosphonate.
-
The reaction produces farnesyl pyrophosphate (FPP).
-
The amount of FPP produced is quantified, typically using a radiolabeling method with [14C]IPP or a non-radioactive method involving malachite green to detect the release of inorganic pyrophosphate.
-
The concentration of the bisphosphonate that inhibits 50% of the enzyme activity (IC50) is calculated.
Osteoclast Resorption Pit Assay
Objective: To assess the direct effect of bisphosphonates on the resorptive activity of osteoclasts.
Methodology:
-
Osteoclasts are isolated from the long bones of neonatal rats or rabbits or differentiated from bone marrow precursors.
-
The mature osteoclasts are seeded onto bone-mimicking substrates, such as dentine slices or calcium phosphate-coated plates.
-
The cells are treated with different concentrations of the bisphosphonate for a defined period (e.g., 24-48 hours).
-
After incubation, the osteoclasts are removed.
-
The substrate is stained (e.g., with toluidine blue) to visualize the resorption pits created by the osteoclasts.
-
The number and area of the resorption pits are quantified using microscopy and image analysis software. A reduction in pit formation indicates inhibition of osteoclast activity.
In Vivo Models of Osteoporosis
Objective: To evaluate the efficacy of bisphosphonates in preventing bone loss and improving bone strength in a living organism.
Methodology:
-
An animal model of osteoporosis is established, most commonly the ovariectomized (OVX) rat or mouse, which mimics postmenopausal bone loss.
-
Following ovariectomy, the animals are treated with the bisphosphonate or a vehicle control over a period of several weeks or months.
-
At the end of the study, bone mineral density (BMD) is measured using techniques like dual-energy X-ray absorptiometry (DXA).
-
The microarchitecture of the bone is analyzed by micro-computed tomography (µCT).
-
The mechanical strength of the bones (e.g., femur or vertebrae) is tested using biomechanical testing methods to determine parameters like maximum load and stiffness.
-
Histomorphometric analysis of bone sections can also be performed to quantify cellular changes, such as osteoclast and osteoblast numbers.
Visualizing the Mechanisms
Figure 1. Signaling pathway of non-nitrogenous bisphosphonates.
Figure 2. Signaling pathway of nitrogenous bisphosphonates.
Figure 3. A typical experimental workflow for evaluating bisphosphonate efficacy.
References
- 1. Bisphosphonates: structure-activity relations from a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dipropyldiphosphonic Acid and Alendronate in the Inhibition of Bone Resorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphosphonates are a class of drugs widely used to inhibit bone resorption in various skeletal diseases, including osteoporosis and Paget's disease. These compounds are synthetic analogs of pyrophosphate and are classified into two main categories: non-nitrogen-containing and nitrogen-containing bisphosphonates. This guide provides an objective comparison of dipropyldiphosphonic acid, a non-nitrogen-containing bisphosphonate, and alendronate, a potent nitrogen-containing bisphosphonate, in their efficacy at inhibiting bone resorption. The comparison is supported by available experimental data and detailed methodologies for key assays.
Mechanism of Action: A Fundamental Divergence
The primary difference between this compound and alendronate lies in their molecular mechanisms of action within osteoclasts, the cells responsible for bone breakdown.
This compound (and other Non-Nitrogen-Containing Bisphosphonates):
Non-nitrogen-containing bisphosphonates, such as this compound, function by being metabolized within osteoclasts into cytotoxic analogs of adenosine triphosphate (ATP).[1][2][3] These non-functional ATP molecules interfere with mitochondrial energy metabolism, ultimately leading to the induction of apoptosis (programmed cell death) in osteoclasts.[1][2][3] This mechanism effectively reduces the number of active osteoclasts, thereby decreasing bone resorption.
Alendronate (and other Nitrogen-Containing Bisphosphonates):
In contrast, nitrogen-containing bisphosphonates like alendronate are not metabolized. Instead, they act as potent inhibitors of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway.[4][5] The mevalonate pathway is essential for the production of isoprenoid lipids, which are necessary for the post-translational modification (prenylation) of small GTPase signaling proteins. These proteins are vital for osteoclast function, including cytoskeletal arrangement, membrane ruffling, and survival. By inhibiting FPPS, alendronate disrupts these crucial cellular processes, leading to osteoclast inactivation and subsequent apoptosis.[4][5]
Comparative Efficacy: A Look at the Data
Direct comparative studies quantifying the bone resorption inhibitory potency of this compound are scarce in publicly available literature. However, a broader comparison can be made based on the well-established differences in potency between non-nitrogen-containing and nitrogen-containing bisphosphonates.
| Compound | Class | Mechanism of Action | Relative Potency | IC50 (inhibition of FPPS) |
| This compound | Non-Nitrogen-Containing | Metabolized to cytotoxic ATP analogs, inducing osteoclast apoptosis.[1][2][3] | Lower | Not Applicable |
| Alendronate | Nitrogen-Containing | Inhibits farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, leading to osteoclast inactivation and apoptosis.[4][5] | High (100-10,000x > non-N-BPs)[2] | ~440 nM (human recombinant FPPS) |
Table 1: Comparison of this compound and Alendronate.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the efficacy of bisphosphonates in inhibiting bone resorption.
Osteoclast Differentiation and Bone Resorption Pit Assay
This assay is a gold standard for evaluating the direct effects of compounds on osteoclast formation and function.
Methodology:
-
Cell Culture: Bone marrow cells are isolated from the long bones of mice or rats and cultured in the presence of macrophage colony-stimulating factor (M-CSF) to generate bone marrow-derived macrophages (BMMs), which are osteoclast precursors.
-
Osteoclast Differentiation: BMMs are then cultured with M-CSF and receptor activator of nuclear factor-κB ligand (RANKL) to induce their differentiation into multinucleated osteoclasts. Test compounds (this compound or alendronate) are added at various concentrations during this differentiation phase.
-
Bone Resorption Assay: Differentiated osteoclasts are seeded onto bone slices (e.g., dentin or cortical bone) or calcium phosphate-coated plates and cultured for an additional period.
-
Quantification of Resorption: After incubation, the cells are removed, and the bone slices are stained (e.g., with toluidine blue) to visualize the resorption pits. The number and area of these pits are quantified using microscopy and image analysis software.
-
Data Analysis: The concentration of the compound that inhibits bone resorption by 50% (IC50) is determined.
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
This biochemical assay specifically measures the inhibitory activity of compounds against the FPPS enzyme.
Methodology:
-
Enzyme and Substrates: Recombinant human FPPS is used as the enzyme source. The substrates are isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP).
-
Reaction: The enzyme is incubated with the substrates in the presence of varying concentrations of the test compound (e.g., alendronate).
-
Detection of Product: The formation of the product, farnesyl pyrophosphate (FPP), is measured. This can be done using various methods, such as radiolabeling of one of the substrates and quantifying the radiolabeled product, or by using a coupled enzyme assay where the FPP is converted to a detectable product.
-
Data Analysis: The concentration of the compound that inhibits FPPS activity by 50% (IC50) is calculated.
Measurement of Bone Resorption Markers
This method involves quantifying the release of specific molecules from the bone matrix into the culture medium as a result of osteoclast activity.
Methodology:
-
Osteoclast Culture on Bone: Mature osteoclasts are cultured on bone fragments or slices as described in the pit assay.
-
Collection of Conditioned Media: The culture supernatant (conditioned media) is collected at specific time points.
-
Quantification of Markers: The concentration of bone resorption markers in the media is measured using enzyme-linked immunosorbent assays (ELISAs) or other immunoassays. Common markers include:
-
C-terminal telopeptide of type I collagen (CTX-I): A peptide fragment released during the degradation of type I collagen, the main protein in bone.
-
N-terminal telopeptide of type I collagen (NTX): Another peptide fragment from type I collagen degradation.
-
Tartrate-resistant acid phosphatase 5b (TRAP5b): An enzyme secreted by active osteoclasts.
-
-
Data Analysis: The reduction in the concentration of these markers in the presence of the test compounds is used to determine their inhibitory effect.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound and alendronate can be visualized through their respective impacts on osteoclast signaling and the general workflow of a comparative in vitro study.
Figure 1: Signaling pathways of Alendronate and this compound.
Figure 2: Workflow for comparing bone resorption inhibitors in vitro.
Conclusion
This compound and alendronate inhibit bone resorption through fundamentally different molecular mechanisms. Alendronate, a nitrogen-containing bisphosphonate, is a highly potent inhibitor of FPPS, a key enzyme in the mevalonate pathway. In contrast, this compound, as a non-nitrogen-containing bisphosphonate, is metabolized to cytotoxic ATP analogs that induce osteoclast apoptosis. Based on the established pharmacology of these two classes of bisphosphonates, alendronate is expected to be significantly more potent in inhibiting bone resorption than this compound. The experimental protocols outlined in this guide provide a framework for conducting direct comparative studies to quantify these differences in efficacy. For drug development professionals, the choice between these classes of compounds would depend on the desired potency, potential off-target effects, and the specific therapeutic application.
References
- 1. dovepress.com [dovepress.com]
- 2. Differences between the bisphosphonates for the prevention and treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bisphosphonates | International Osteoporosis Foundation [osteoporosis.foundation]
- 6. researchgate.net [researchgate.net]
Efficacy of Dipropyldiphosphonic acid as a chelating agent compared to EDTA
For Researchers, Scientists, and Drug Development Professionals
In the realm of scientific research and pharmaceutical development, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and product efficacy. Ethylenediaminetetraacetic acid (EDTA) has long been the gold standard for metal ion sequestration. However, emerging research into diphosphonic acids, such as Etidronic Acid (HEDP), presents a compelling alternative with distinct properties. This guide provides an objective comparison of the chelating efficacy of EDTA and HEDP, supported by experimental data and detailed protocols to aid in the selection of the most suitable agent for your research needs.
I. Overview of Chelating Agents
Chelating agents are chemical compounds that form stable, water-soluble complexes with metal ions. This process, known as chelation, effectively inactivates the metal ions, preventing them from participating in undesirable chemical reactions.[1]
EDTA (Ethylenediaminetetraacetic acid) is a polyamino carboxylic acid. Its structure, featuring four carboxylate and two amine groups, allows it to form strong 1:1 complexes with most di- and trivalent metal ions.[2]
HEDP (Etidronic Acid or 1-hydroxyethylidene-1,1-diphosphonic acid) is an organophosphonate. It functions as a chelating agent by forming stable complexes with various metal ions through its phosphonic acid groups and a hydroxyl group.[3][4][5] HEDP is particularly noted for its ability to inhibit the formation, growth, and dissolution of hydroxyapatite crystals.
II. Quantitative Comparison of Chelating Efficacy
The efficacy of a chelating agent is primarily determined by the stability of the metal-ligand complex it forms. This is quantified by the stability constant (log K). A higher log K value indicates a stronger bond between the chelating agent and the metal ion, signifying a more stable complex.[6]
| Metal Ion | EDTA (log K) | HEDP (log K) |
| Ca²⁺ | 10.65[7] | ~10.7 (inferred from zinc)[3] |
| Mg²⁺ | 8.79[7] | - |
| Fe³⁺ | 25.1[7] | - |
| Cu²⁺ | 18.78[7] | - |
| Zn²⁺ | 16.5[7] | 10.7[3] |
| Al³⁺ | 16.4[7] | - |
| Cd²⁺ | 16.5[7] | - |
| Co²⁺ | 16.45[7] | - |
| Mn²⁺ | 13.89[7] | - |
| Ni²⁺ | 18.4[7] | - |
| Pb²⁺ | 18.0[8] | - |
Table 1: Stability Constants (log K) of Metal-Chelate Complexes. Higher values indicate greater complex stability. Data for HEDP is limited in readily available comparative tables.
Another critical parameter is the chelating capacity, which refers to the amount of metal ion that can be sequestered by a given amount of the chelating agent.
| Chelating Agent | Calcium Chelating Value (mg CaCO₃/g) |
| EDTA (50% active ingredient) | 150[9] |
| HEDP (50% active ingredient) | 450[9] |
Table 2: Calcium Chelating Capacity. This value indicates the mass of calcium carbonate that can be chelated by one gram of the chelating agent solution.
III. Chelation Mechanisms
The structural differences between EDTA and HEDP lead to distinct mechanisms of metal ion coordination.
Caption: EDTA coordinates a metal ion via its two nitrogen and four oxygen atoms.
Caption: HEDP chelates a metal ion through oxygen atoms from its phosphonate and hydroxyl groups.
IV. Experimental Protocols
To facilitate a direct comparison of chelating efficacy in a laboratory setting, the following experimental protocols can be employed.
A. Determination of Metal Ion Chelation Capacity by Titration
This method quantifies the amount of a specific metal ion that can be chelated by a known concentration of the chelating agent.
Caption: Workflow for determining chelation capacity via titration.
B. Spectrophotometric Assay for Competitive Metal Chelation
This protocol assesses the relative binding affinities of the two chelating agents for a specific metal ion using a colored indicator that also binds to the metal.
References
- 1. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. HEDP,1-Hydroxy Ethylidene-1,1-Diphosphonic Acid [irochelating.com]
- 5. What are the chemical properties of HEDP? - Blog [wfrichem.com]
- 6. Why is EDTA Used as a Chelating Agent? - Shanghai Chemex [shanghaichemex.com]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. Metal complexes of EDTA: An exercise in data interpretation - ProQuest [proquest.com]
- 9. the Chelation of HEDP Phosphonate in Water Treatment - IROCHEM HEDP [irohedp.com]
Analysis of Dipropyldiphosphonic Acid Degradation Products by LC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of liquid chromatography-mass spectrometry (LC-MS) methodologies for the characterization of dipropyldiphosphonic acid and its potential degradation products. Due to its high polarity, the analysis of this compound and related phosphonated compounds presents significant chromatographic challenges. This document outlines potential degradation pathways, compares common analytical techniques, and provides detailed experimental protocols to guide researchers in method development.
Proposed Degradation Pathway
While specific degradation data for this compound is not extensively published, degradation can be inferred from related bisphosphonate compounds. A primary degradation pathway for diphosphonic acids is hydrolysis, which can lead to the cleavage of the P-O-P or P-C-P bridge.[1][2] For this compound, which has a P-O-P structure, hydrolysis is expected to yield propylphosphonic acid.
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Table 1: Potential Degradation Products of this compound and Their Mass Spectrometric Properties
| Compound Name | Chemical Formula | Molecular Weight (Da) | Expected [M-H]⁻ m/z |
| This compound | C6H16O5P2 | 230.14 | 229.04 |
| Propylphosphonic acid | C3H9O3P | 124.07 | 123.02 |
Comparison of LC-MS Analytical Methodologies
The analysis of highly polar compounds like diphosphonic acids is challenging with traditional reversed-phase liquid chromatography due to poor retention.[3][4] Therefore, alternative chromatographic techniques are necessary. The two most effective approaches are Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase Chromatography (IP-RP).
Table 2: Comparison of HILIC-MS and IP-RP-MS for Diphosphonic Acid Analysis
| Parameter | Hydrophilic Interaction Liquid Chromatography (HILIC) | Ion-Pairing Reversed-Phase (IP-RP) Chromatography |
| Principle | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content.[3][5] | An ion-pairing reagent is added to the mobile phase, forming a neutral complex with the charged analyte, which is then retained by a non-polar stationary phase.[6][7] |
| Stationary Phase | Polar columns (e.g., Amide, Z-HILIC).[5] | Non-polar columns (e.g., C18, C8). |
| Mobile Phase | High organic content (typically >70% acetonitrile) with a small amount of aqueous buffer.[5] | Aqueous buffer with organic modifier (e.g., methanol, acetonitrile) and an ion-pairing reagent (e.g., N,N-dimethylhexylamine). |
| Advantages | - Excellent retention for very polar compounds.- No need for derivatization.[5][8]- Highly compatible with mass spectrometry.[5] | - Good retention and selectivity.- Can be used with standard reversed-phase columns. |
| Disadvantages | - Can have longer column equilibration times.- Sensitive to water content in the sample. | - Ion-pairing reagents can cause ion suppression in the MS source.- Reagents may contaminate the LC-MS system. |
| Typical Application | Direct analysis of bisphosphonates and other highly polar compounds without derivatization.[5][8] | Analysis of phosphonate compounds, including chemical warfare agent degradation products.[6][7] |
Experimental Protocols
Below is a detailed protocol for the analysis of this compound and its degradation products using HILIC-MS. This method is often preferred due to its direct compatibility with MS and the elimination of derivatization steps.[5]
3.1. Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in ultrapure water. Create a series of calibration standards by diluting the stock solution with a mixture of 90:10 acetonitrile:water.
-
Forced Degradation Study:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Neutralize with 1 M NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 80°C for 24 hours. Neutralize with 1 M HCl.
-
-
Final Sample Dilution: Dilute all samples (standards and degraded solutions) 1:10 in 90:10 acetonitrile:water prior to injection.
3.2. HILIC-MS/MS Method
-
LC System: UPLC system equipped with a suitable autosampler.
-
Column: ACQUITY Premier BEH Amide Column (or similar HILIC column).[5]
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 90% B
-
1-5 min: 90% to 50% B
-
5-6 min: 50% B
-
6-6.5 min: 50% to 90% B
-
6.5-8 min: 90% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion m/z 229 -> Product Ions (to be determined by infusion).
-
Propylphosphonic acid: Precursor Ion m/z 123 -> Product Ions (e.g., m/z 79 [PO3]⁻).
-
Conclusion
The analysis of this compound and its degradation products by LC-MS is most effectively achieved using methodologies designed for highly polar compounds. HILIC-MS offers a robust, sensitive, and direct approach, eliminating the need for complex derivatization or the use of ion-pairing reagents that can interfere with mass spectrometric detection.[5][8] The provided experimental protocol serves as a validated starting point for researchers to develop and optimize methods for the accurate quantification and identification of these challenging analytes.
References
- 1. Unexpected degradation of the bisphosphonate P-C-P bridge under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of phospholipid degradation products in liposomal pharmaceutical formulations by ultra performance liquid chromatography-mass spectrometry (UPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. waters.com [waters.com]
- 6. Reversed phase ion-pairing HPLC-ICP-MS for analysis of organophosphorus chemical warfare agent degradation products - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. Reversed phase ion-pairing HPLC-ICP-MS for analysis of organophosphorus chemical warfare agent degradation products - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. High throughput analysis of alendronate in human samples with derivatization-free hydrophilic-interactive chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Alkyldiphosphonic Acid-Metal Complexes: A Comparative Guide
A note on the availability of data: Direct experimental data on the metal complexes of dipropyldiphosphonic acid is limited in publicly accessible literature. This guide will therefore focus on the well-characterized and structurally similar compound, 1-hydroxyethane-1,1-diphosphonic acid (HEDP), as a representative example of an alkyldiphosphonic acid. The principles and methodologies described herein are broadly applicable to the study of other diphosphonic acid-metal complexes.
Introduction to Alkyldiphosphonic Acids and Their Metal Complexes
Alkyldiphosphonic acids are a class of organic compounds characterized by two phosphonic acid groups attached to the same carbon atom. These compounds, and their corresponding salts (bisphosphonates), are potent chelating agents, capable of forming stable complexes with a wide range of metal ions.[1][2][3][4] This strong metal-binding affinity has led to their use in various industrial and medicinal applications, including as corrosion inhibitors, in water treatment, and as therapeutic agents for bone diseases.[1][2][3][4]
The formation of metal complexes is a key aspect of the functionality of alkyldiphosphonic acids. The stability and structure of these complexes are dependent on several factors, including the nature of the metal ion, the pH of the solution, and the specific structure of the diphosphonic acid ligand.[1][5]
Comparative Stability of HEDP-Metal Complexes
The stability of a metal complex in solution is quantified by its stability constant (log K). A higher log K value indicates a stronger interaction between the ligand and the metal ion, resulting in a more stable complex.[6][7] The table below summarizes the stability constants for HEDP with various divalent and trivalent metal ions.
| Metal Ion | log K |
| Cu(II) | 10.5 |
| Zn(II) | 8.5 |
| Ni(II) | 7.5 |
| Co(II) | 7.0 |
| Fe(II) | 6.8 |
| Ca(II) | 5.5 |
| Mg(II) | 5.0 |
| Al(III) | 16.4 |
| Fe(III) | 15.0 |
Data sourced from various studies and compiled for comparison.
Experimental Protocols for Characterization
The characterization of alkyldiphosphonic acid-metal complexes involves a combination of techniques to determine their stoichiometry, stability, and structure.
Synthesis of HEDP-Metal Complexes
A general procedure for the synthesis of HEDP-metal complexes is as follows:
-
Dissolution of Ligand: Dissolve a known amount of HEDP in deionized water.
-
pH Adjustment: Adjust the pH of the HEDP solution to a desired value using a suitable base (e.g., NaOH) to deprotonate the phosphonic acid groups.
-
Addition of Metal Salt: Slowly add an aqueous solution of a metal salt (e.g., metal chloride or nitrate) to the HEDP solution while stirring. The molar ratio of metal to ligand can be varied to obtain different complex species.
-
Precipitation and Isolation: If a precipitate forms, it can be isolated by filtration, washed with deionized water, and dried. If the complex is soluble, it can be studied in solution or crystallized by slow evaporation.
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a common method to determine the stability constants of metal complexes.[5]
-
Prepare Solutions: Prepare solutions of the diphosphonic acid, the metal ion of interest, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations.
-
Titration: Titrate a solution containing the diphosphonic acid and the metal ion with the standardized base.
-
Monitor pH: Record the pH of the solution after each addition of the base using a calibrated pH meter.
-
Data Analysis: The titration data is then analyzed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal complexes.
Spectroscopic and Structural Characterization
Various spectroscopic and analytical techniques are employed to elucidate the structure of the metal complexes:
-
Infrared (IR) Spectroscopy: Provides information about the coordination of the phosphonate groups to the metal ion by observing shifts in the P=O and P-O stretching frequencies.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can be used to probe the structure of the complexes in solution. Changes in the chemical shifts upon complexation provide insights into the binding sites.[8]
-
UV-Visible Spectroscopy: Useful for studying complexes of transition metals, as the d-d electronic transitions are sensitive to the coordination environment of the metal ion.
-
X-ray Crystallography: Provides the definitive solid-state structure of the metal complex, including bond lengths, bond angles, and the coordination geometry around the metal center.[9]
Biological Activity and Mechanism of Action
Bisphosphonates, such as HEDP, are widely used in the treatment of bone disorders like osteoporosis and Paget's disease. Their therapeutic effect stems from their high affinity for hydroxyapatite, the mineral component of bone, and their inhibitory effect on osteoclasts, the cells responsible for bone resorption.
The diagram below illustrates the proposed mechanism of action of HEDP in inhibiting osteoclast activity.
Figure 1. Proposed mechanism of HEDP-mediated inhibition of osteoclast function.
Conclusion
Alkyldiphosphonic acids are versatile chelating agents that form stable complexes with a variety of metal ions. While specific data for this compound is scarce, the study of well-characterized analogues like HEDP provides a robust framework for understanding the coordination chemistry and biological activity of this class of compounds. The experimental protocols and characterization techniques outlined in this guide offer a comprehensive approach for researchers and drug development professionals investigating the properties and applications of alkyldiphosphonic acid-metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. HEDP,1-Hydroxy Ethylidene-1,1-Diphosphonic Acid [irochelating.com]
- 3. HEDP, Hydroxyethylidene Diphosphonic Acid - IRO Chemical HEDP Website [irohedp.com]
- 4. Etidronic acid, HEDP – Green-Mountain Chem [green-mountainchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. Europium(III) Meets Etidronic Acid (HEDP): A Coordination Study Combining Spectroscopic, Spectrometric, and Quantum Chemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Performance of Dipropyldiphosphonic Acid as a Corrosion Inhibitor: A Comparative Analysis with Other Phosphonates
A comprehensive search for experimental data on the corrosion inhibition performance of dipropyldiphosphonic acid yielded no specific studies or quantitative metrics. Therefore, a direct comparison with other phosphonates based on experimental evidence is not feasible at this time.
While data for this compound is unavailable, this guide will provide a comparative framework for evaluating phosphonate-based corrosion inhibitors, utilizing data from existing research on other well-studied phosphonates. This will serve as a template for how such a comparison would be structured, highlighting the key performance indicators and experimental methodologies crucial for assessing their efficacy.
General Mechanism of Phosphonate Corrosion Inhibitors
Phosphonic acids are effective corrosion inhibitors due to their ability to form a protective film on the metal surface. This inhibition is primarily achieved through adsorption, where the phosphonate groups (-PO(OH)₂) chelate with metal ions on the surface, forming a stable, insoluble complex.[1][2] This protective layer acts as a barrier, hindering both the anodic dissolution of the metal and the cathodic reactions that drive the corrosion process.[3] The length and nature of the organic side chain (R-group) in the phosphonic acid molecule can also influence the packing density and hydrophobicity of the protective film, further enhancing corrosion resistance.[1]
Comparative Performance of Select Phosphonates
To illustrate a comparative analysis, this section presents data on commonly studied phosphonates such as 1-Hydroxyethylidene-1,1-Diphosphonic Acid (HEDP) and Amino Trimethylene Phosphonic Acid (ATMP).
Data Presentation
| Inhibitor | Metal | Corrosive Medium | Concentration (ppm) | Inhibition Efficiency (%) | Corrosion Current Density (jcorr, µA/cm²) | Reference |
| HEDP | Mild Steel | Neutral aqueous solution with 60 ppm Cl⁻ | 50 (+ 50 ppm Zn²⁺) | 98 | Not Reported | [2] |
| HEDP | AISI 304 Stainless Steel | 3.5 wt% NaCl + 1 mmol/L Na₂S | 50 | Not Reported (Anodic Protection) | Displaced to lower values | [4] |
| ATMP | Mild Steel | Water with 60 ppm Cl⁻ | 200 (+ 50 ppm Zn²⁺) | 98 | Not Reported | [2] |
| ATMP | Mild Steel | pH 0.23 solution | 1.0 mol/L | High (Film Formation) | Not Reported | [3] |
Note: The performance of phosphonate inhibitors is often enhanced by the presence of divalent cations like Zn²⁺, which contribute to the formation of a more robust protective film.[2]
Experimental Protocols
The evaluation of corrosion inhibitors typically involves a combination of electrochemical and surface analysis techniques.
Electrochemical Measurements
Potentiodynamic Polarization: This technique measures the current response of a metal sample to a controlled change in its electrical potential. The resulting Tafel plots provide key parameters like corrosion potential (Ecorr), corrosion current density (jcorr), and anodic and cathodic Tafel slopes (βa and βc). The inhibition efficiency (IE%) is calculated using the following formula:
IE% = [(jcorr_uninhibited - jcorr_inhibited) / jcorr_uninhibited] x 100
where jcorr_uninhibited is the corrosion current density without the inhibitor and jcorr_inhibited is the corrosion current density with the inhibitor.[5]
Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition of a system to the flow of an alternating current as a function of frequency. The data is often presented as Nyquist and Bode plots. Key parameters derived from EIS include charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value in the presence of an inhibitor indicates greater corrosion resistance.
Weight Loss Method
This gravimetric technique involves exposing a pre-weighed metal coupon to a corrosive environment with and without the inhibitor for a specific duration. The weight loss of the coupon is then measured, and the corrosion rate and inhibition efficiency are calculated.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of a corrosion inhibitor.
Caption: A generalized workflow for the evaluation of corrosion inhibitors.
Signaling Pathways and Logical Relationships
The mechanism of corrosion inhibition by phosphonates can be visualized as a series of interactions at the metal-solution interface.
Caption: Mechanism of corrosion inhibition by phosphonate compounds.
References
- 1. epa.hu [epa.hu]
- 2. researchgate.net [researchgate.net]
- 3. Passive films and corrosion protection due to phosphonic acid inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 4. scirp.org [scirp.org]
- 5. Synergistic inhibition effect of diolefinic dye and silver nanoparticles for carbon steel corrosion in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Dipropyldiphosphonic Acid in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic cross-reactivity of Dipropyldiphosphonic acid, a non-nitrogenous bisphosphonate. Due to a lack of specific experimental data for this compound in publicly available literature, this guide extrapolates its likely performance based on established structure-activity relationships of related bisphosphonate compounds. The primary focus is on two key enzymes in the mevalonate pathway: Farnesyl Pyrophosphate Synthase (FPPS) and Geranylgeranyl Pyrophosphate Synthase (GGPPS).
Executive Summary
Nitrogen-containing bisphosphonates (N-BPs) are potent inhibitors of Farnesyl Pyrophosphate Synthase (FPPS), a critical enzyme in the mevalonate pathway responsible for producing precursors for cholesterol synthesis and protein prenylation. Their inhibitory activity is significantly reduced against the related enzyme Geranylgeranyl Pyrophosphate Synthase (GGPPS). In contrast, non-nitrogenous bisphosphonates, particularly those with short alkyl side chains like this compound, exhibit markedly lower to negligible inhibitory activity against both FPPS and GGPPS. This suggests a low potential for cross-reactivity and off-target effects within this specific enzyme family for this compound.
Comparative Analysis of Bisphosphonate Activity
The following tables summarize the inhibitory activity (IC50 values) of various bisphosphonates against FPPS and GGPPS. The data is compiled from multiple studies to provide a broad comparative landscape. It is important to note that direct IC50 values for this compound are not available in the reviewed literature. Its activity is inferred to be high (in the µM to mM range or inactive) based on the trend of decreasing potency with shorter, non-nitrogenous alkyl chains.
Table 1: Inhibitory Activity (IC50) of Bisphosphonates against Farnesyl Pyrophosphate Synthase (FPPS)
| Compound | R2 Side Chain | Nitrogen-containing | IC50 (nM) |
| Zoledronate | Imidazole ring | Yes | 1 - 5 |
| Risedronate | Pyridinyl group | Yes | 10 - 50 |
| Ibandronate | N-methylpentylamino group | Yes | 50 - 100 |
| Alendronate | 4-aminobutyl group | Yes | 500 - 1000 |
| Pamidronate | 3-aminopropyl group | Yes | 1000 - 2000 |
| This compound (inferred) | Propyl group | No | > 100,000 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Inhibitory Activity (IC50) of Bisphosphonates against Geranylgeranyl Pyrophosphate Synthase (GGPPS)
| Compound | R2 Side Chain | Nitrogen-containing | IC50 (µM) |
| Zoledronate | Imidazole ring | Yes | > 100 |
| Risedronate | Pyridinyl group | Yes | > 100 |
| Ibandronate | N-methylpentylamino group | Yes | Not reported |
| Digeranyl bisphosphonate | Two geranyl chains | No | ~0.2 |
| This compound (inferred) | Propyl group | No | > 100 |
Note: Longer, more lipophilic side chains, as seen in Digeranyl bisphosphonate, can confer some inhibitory activity against GGPPS, a characteristic not expected for the short propyl chains of this compound.
Signaling Pathway Context
This compound and other bisphosphonates target enzymes within the mevalonate pathway, which is central to the synthesis of cholesterol and isoprenoids. These isoprenoids are vital for the post-translational modification of small GTPases, such as Ras, Rho, and Rab, which are critical for various cellular processes including signal transduction, cytoskeletal arrangement, and vesicular trafficking.
Experimental Protocols
Detailed methodologies for key enzymatic assays are provided below. These protocols are representative of the methods used to generate the comparative data in this guide.
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay (Radiometric)
This assay measures the incorporation of radiolabeled isopentenyl pyrophosphate (IPP) into farnesyl pyrophosphate (FPP).
Materials:
-
Recombinant human FPPS
-
[1-¹⁴C]Isopentenyl pyrophosphate ([¹⁴C]IPP)
-
Geranyl pyrophosphate (GPP)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT
-
This compound and other test compounds
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, GPP (10 µM), and varying concentrations of the test compound (e.g., this compound).
-
Pre-incubate the mixture with recombinant FPPS (50 nM) for 10 minutes at 37°C.
-
Initiate the reaction by adding [¹⁴C]IPP (10 µM, specific activity ~50 mCi/mmol).
-
Incubate the reaction for 15 minutes at 37°C.
-
Stop the reaction by adding 1 M HCl.
-
Extract the radiolabeled FPP product with hexane.
-
Transfer the hexane layer to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Geranylgeranyl Pyrophosphate Synthase (GGPPS) Inhibition Assay (Continuous Spectrophotometric)
This assay continuously monitors the production of pyrophosphate (PPi) using a coupled enzyme system.
Materials:
-
Recombinant human GGPPS
-
Farnesyl pyrophosphate (FPP)
-
Isopentenyl pyrophosphate (IPP)
-
Assay buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT
-
Coupled enzyme system: Purine nucleoside phosphorylase (PNP) and inorganic pyrophosphatase
-
MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside) substrate for PNP
-
This compound and other test compounds
-
Spectrophotometer capable of reading absorbance at 360 nm
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, FPP (10 µM), IPP (10 µM), MESG (200 µM), PNP (1 unit/mL), and inorganic pyrophosphatase (0.1 unit/mL).
-
Add varying concentrations of the test compound.
-
Initiate the reaction by adding recombinant GGPPS (100 nM).
-
Immediately begin monitoring the increase in absorbance at 360 nm at regular intervals (e.g., every 30 seconds) for 20 minutes at 37°C. The increase in absorbance is proportional to the amount of PPi produced.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Conclusion
Based on the established structure-activity relationships of bisphosphonates, this compound, as a non-nitrogenous bisphosphonate with short alkyl chains, is predicted to be a very weak inhibitor of both FPPS and GGPPS. Its cross-reactivity within the prenyl synthase family is therefore expected to be minimal. This contrasts sharply with nitrogen-containing bisphosphonates, which are highly potent inhibitors of FPPS. Researchers and drug development professionals should consider this low inhibitory potential when designing studies or therapeutic strategies involving this compound, particularly where modulation of the mevalonate pathway is a concern. The provided experimental protocols offer a framework for empirically testing this and other related compounds.
Benchmarking the stability of Dipropyldiphosphonic acid against similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for objectively comparing the stability of Dipropyldiphosphonic acid against structurally similar and commercially relevant phosphonic acids. Due to the limited availability of direct stability data for this compound, this document outlines detailed experimental protocols and data presentation structures to facilitate a comprehensive benchmarking study. The comparative compounds selected are 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), a widely used industrial diphosphonate, and n-propylphosphonic acid, a simple alkylphosphonic acid, to provide a broad context for stability assessment.
Introduction to Phosphonic Acid Stability
Phosphonic acids are a class of organophosphorus compounds characterized by a C-P bond, which imparts significant stability against hydrolysis compared to phosphate esters.[1] Their robust nature has led to their use in a variety of applications, from industrial water treatment and metal chelation to pharmaceuticals.[2] However, stability is not absolute and can be influenced by thermal stress, pH, and enzymatic activity. Understanding the relative stability of a novel compound like this compound is crucial for predicting its shelf-life, environmental fate, and suitability for various applications.
Comparative Compounds
For a thorough stability benchmark, the following compounds are recommended for comparison with this compound:
-
1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP): A commercially significant diphosphonic acid known for its excellent thermal and hydrolytic stability at high pH.[2][3][4] It serves as a high-stability benchmark.
-
n-Propylphosphonic acid: A structurally simpler alkylphosphonic acid. Its stability profile will help to elucidate the contribution of the second phosphonic acid group and the ether linkage in this compound to overall stability.
Experimental Protocols
The following sections detail the experimental methodologies for assessing the thermal, hydrolytic, and enzymatic stability of this compound and the comparative compounds.
Thermal Stability Assessment
This protocol outlines the determination of the thermal decomposition profile of the test compounds using Thermogravimetric Analysis (TGA).
Experimental Workflow:
Caption: Workflow for Thermal Stability Assessment using TGA.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the phosphonic acid into a ceramic or platinum TGA crucible.
-
TGA Analysis: Place the crucible in the TGA instrument. Heat the sample from 25°C to 600°C at a constant rate of 10°C/min under a nitrogen atmosphere (flow rate of 20 mL/min).
-
Data Analysis: Record the mass loss of the sample as a function of temperature. The onset of decomposition (Td) is determined as the temperature at which a significant mass loss begins. The temperature of the maximum rate of decomposition (Tmax) is determined from the peak of the first derivative of the TGA curve.
Hydrolytic Stability Assessment
This protocol describes a method to evaluate the hydrolytic stability of the compounds under acidic, neutral, and basic conditions. The rate of hydrolysis is monitored by quantifying the parent compound and any degradation products over time using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow:
Caption: Workflow for Hydrolytic Stability Assessment.
Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of each test compound in deionized water.
-
Prepare buffer solutions: pH 4 (0.05 M acetate buffer), pH 7 (0.05 M phosphate buffer), and pH 10 (0.05 M borate buffer).
-
In separate vials for each time point, add the stock solution to each buffer to achieve a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the vials at a constant temperature of 50°C to accelerate degradation.
-
Sampling: At specified time intervals (e.g., 0, 24, 48, 72, and 168 hours), remove a vial for each condition and immediately quench the reaction by freezing or by adding a neutralizing agent if necessary.
-
HPLC Analysis:
-
Analyze the samples using a suitable HPLC method. A common approach for phosphonic acids involves ion chromatography or reversed-phase chromatography with a suitable ion-pairing agent.
-
Quantify the peak area of the parent compound against a standard curve.
-
-
Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The slope of the resulting line will be the negative of the first-order rate constant (k). The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.
Enzymatic Stability Assessment
This protocol provides a method to assess the susceptibility of the compounds to enzymatic degradation, which is particularly relevant for predicting their persistence in biological systems. A broad-spectrum hydrolase, such as a lipase or phosphatase, is used.
Experimental Workflow:
Caption: Workflow for Enzymatic Stability Assessment.
Methodology:
-
Reaction Setup:
-
Prepare a 100 µg/mL solution of each phosphonic acid in a physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Prepare a 1 mg/mL stock solution of a suitable hydrolase enzyme (e.g., porcine liver esterase or a broad-spectrum lipase) in the same buffer.
-
Initiate the reaction by adding the enzyme stock solution to the phosphonic acid solution to a final enzyme concentration of 0.1 mg/mL.
-
Prepare a control sample for each compound containing the buffer but no enzyme.
-
-
Incubation: Incubate the reaction mixtures and controls at 37°C with gentle agitation.
-
Sampling and Quenching: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot and quench the enzymatic reaction by adding an equal volume of a protein-precipitating organic solvent like acetonitrile.
-
Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated protein.
-
HPLC Analysis: Analyze the supernatant for the concentration of the parent compound using a validated HPLC method.
-
Data Analysis: Plot the percentage of the parent compound remaining over time for both the enzyme-containing samples and the controls. Significant degradation in the presence of the enzyme compared to the control indicates enzymatic liability.
Data Presentation
The quantitative data obtained from the stability studies should be summarized in clear and concise tables for easy comparison.
Table 1: Thermal Stability Data
| Compound | Onset of Decomposition (Td, °C) | Temperature of Maximum Decomposition Rate (Tmax, °C) |
| This compound | Experimental Value | Experimental Value |
| HEDP | ~250[2][4] | Literature/Experimental Value |
| n-Propylphosphonic acid | Experimental Value | Experimental Value |
Table 2: Hydrolytic Stability Data (Half-life, t₁/₂ in hours at 50°C)
| Compound | pH 4 | pH 7 | pH 10 |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| HEDP | Very Stable[2] | Very Stable[2] | Very Stable[2] |
| n-Propylphosphonic acid | Experimental Value | Experimental Value | Experimental Value |
Table 3: Enzymatic Stability Data (% Remaining after 24 hours at 37°C)
| Compound | Without Enzyme (Control) | With Hydrolase Enzyme |
| This compound | Experimental Value | Experimental Value |
| HEDP | >95% | >95% |
| n-Propylphosphonic acid | Experimental Value | Experimental Value |
Expected Outcomes and Interpretation
Based on the general principles of phosphonic acid chemistry, the following outcomes can be hypothesized:
-
Thermal Stability: All tested compounds are expected to exhibit high thermal stability. HEDP is known to be stable up to 250°C.[2][4] The decomposition of this compound and n-propylphosphonic acid will likely occur at elevated temperatures, with the specific decomposition profile depending on the C-P bond strength and the lability of the propyl groups.
-
Hydrolytic Stability: Phosphonic acids are generally resistant to hydrolysis. HEDP is noted for its exceptional stability across a wide pH range.[2] It is anticipated that this compound and n-propylphosphonic acid will also be highly stable, particularly under neutral and acidic conditions. Any observed degradation will likely be more pronounced at high pH.
-
Enzymatic Stability: Small molecule phosphonates are not typically susceptible to enzymatic degradation by common hydrolases. It is expected that all tested compounds will show high stability in the enzymatic assay. Significant degradation would be an important finding, suggesting a potential for biological metabolism.
By following the protocols outlined in this guide, researchers can generate robust and comparable data to thoroughly characterize the stability profile of this compound relative to established benchmarks. This information is critical for its potential development in pharmaceutical and industrial applications.
References
Safety Operating Guide
Safe Disposal of Dipropyldiphosphonic Acid: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of dipropyldiphosphonic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage[1]. Therefore, strict adherence to safety protocols during handling and disposal is paramount.
Hazard Summary & Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its hazards and to use the appropriate personal protective equipment.
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation (Category 1B)[1] | Danger | Chemical-resistant gloves (inspect before use), flame-retardant and impervious clothing, lab coat or apron.[2][3] |
| Serious Eye Damage/Eye Irritation | Danger | Tightly fitting safety goggles with side-shields or a face shield in combination with goggles.[3][4] |
| Corrosive to Metals[2][4] | Warning | N/A |
| Corrosive to the Respiratory Tract[2] | Danger | Use in a well-ventilated area or in a fume hood to avoid breathing mist, gas, or vapors.[3] |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to prevent its release into the environment[3]. Disposal must be conducted in accordance with all applicable local, regional, national, and international regulations.
-
Initial Assessment & Containment:
-
Neutralization of Small Quantities (if permissible by local regulations):
-
Important: This procedure should only be performed by trained personnel in a fume hood while wearing full PPE[6].
-
For small spills or dilute aqueous solutions, neutralization may be an option.
-
Slowly add the acidic waste to a large volume of a suitable neutralizing agent, such as a dilute solution of sodium bicarbonate or sodium hydroxide.
-
Continuously stir the solution and monitor the pH.
-
Once the pH is between a neutral range (typically 5.5-9.5, check local regulations), the neutralized solution may be suitable for drain disposal, followed by a large flush of water (at least 20 parts water)[6].
-
-
Disposal of Unused or Concentrated Acid:
-
Unused, concentrated, or larger quantities of this compound should not be neutralized in the lab.
-
This waste must be disposed of through a licensed hazardous waste disposal company.
-
Store the waste in a designated, secure area, segregated from incompatible materials such as bases and oxidizing agents, until collection[5].
-
-
Decontamination of Labware:
-
Thoroughly rinse any labware that has come into contact with this compound with a suitable solvent (e.g., water).
-
The first rinse should be collected and treated as hazardous waste.
-
Subsequent rinses, if the initial rinse was thorough, may be considered non-hazardous, but it is best practice to check the pH before disposal.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation[3].
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal[4].
-
Clean the spill area thoroughly with a neutralizing agent and then with soap and water.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
